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Core Science & Biosynthesis

Foundational

Biological activity of Boc-protected morpholine scaffolds

An In-Depth Technical Guide to the Biological Activity of Boc-Protected Morpholine Scaffolds Executive Overview As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encount...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Boc-Protected Morpholine Scaffolds

Executive Overview

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the morpholine ring—a privileged, six-membered heterocycle containing both oxygen and nitrogen. Its ubiquitous presence in approved therapeutics (e.g., reboxetine, linezolid, gefitinib) is not coincidental; it offers a near-perfect balance of lipophilicity, metabolic stability, and blood-brain barrier (BBB) permeability[1],[2].

However, a critical and often under-discussed aspect of morpholine chemistry is the biological and physicochemical impact of the tert-butyloxycarbonyl (Boc) protecting group . While traditionally viewed by synthetic chemists merely as a transient shield for the secondary amine, the Boc-carbamate linkage fundamentally alters the electron density, conformational dynamics, and target-binding affinity of the morpholine scaffold[3]. This whitepaper explores the causality behind these physicochemical shifts, details the biological activities of morpholine derivatives, and provides self-validating experimental workflows for their synthesis and evaluation.

The Physicochemical Causality of the Boc-Morpholine Pharmacophore

To understand why Boc-protected morpholines exhibit distinct biological behaviors, we must analyze the molecule at a quantum and structural level.

The unsubstituted morpholine nitrogen is basic (pKa ~8.3) and is predominantly protonated at physiological pH, allowing it to form critical salt bridges with target proteins[4]. When we introduce the Boc group, we convert this basic amine into a neutral carbamate. This transformation induces three critical effects:

  • Resonance Stabilization & pKa Suppression: The lone pair on the morpholine nitrogen is delocalized into the carbamate carbonyl. This eliminates the basicity of the nitrogen, preventing non-specific electrostatic interactions while enhancing the molecule's ability to passively diffuse through lipid bilayers.

  • Conformational Locking (Cis/Trans Rotamers): The partial double-bond character of the carbamate C-N bond restricts rotation. Depending on the solvent pH and temperature, the Boc group forces the morpholine ring into specific cis or trans conformations[3]. This conformational locking can pre-organize the scaffold for optimal binding in an enzyme's active site.

  • Hydrophobic Pocket Exploitation: The bulky, highly lipophilic tert-butyl group can act as a potent pharmacophore in its own right. In structure-activity relationship (SAR) studies of anticancer agents, N-Boc protected intermediates have surprisingly demonstrated high selectivity and potent cytotoxicity by occupying deep hydrophobic pockets (such as the ATP-binding site of kinases) that the deprotected amine cannot[5].

Biological Activity Profiles

Oncology: Kinase Inhibition and Apoptosis

Morpholine derivatives are highly effective in targeting tumor proliferation and angiogenesis. For instance, morpholine-benzimidazole-oxadiazole derivatives have been synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[6]. Compound 5h from these series exhibited an IC50 of 0.049 µM against VEGFR-2, comparable to the clinical drug sorafenib[6]. Similarly, morpholine-substituted quinazoline derivatives (e.g., AK-3) have demonstrated significant cytotoxicity against MCF-7 and A549 cancer cell lines by arresting the cell cycle in the G1 phase and inducing apoptosis[7].

CNS Therapeutics: Neurotransmitter Reuptake Inhibition

Morpholine is a cornerstone in the design of central nervous system (CNS) agents due to its favorable BBB permeability[1],[8]. (S)-N-Boc-morpholine-2-carboxylic acid is a critical chiral precursor used in the synthesis of reboxetine, a selective noradrenaline reuptake inhibitor (NRI)[9]. During the development of these monoamine transporter inhibitors, Boc-protected intermediates are frequently screened against human serotonin (hSERT) and noradrenaline (hNET) transporters to map the steric boundaries of the receptor binding sites[10],[11].

Antimicrobial Efficacy

The hybridization of morpholine with chalcone moieties has yielded highly active antimicrobial agents. Diazenyl chalcone derivatives containing a morpholine ring (e.g., MD-6) have shown remarkable minimum inhibitory concentrations (MIC) against S. typhi and E. coli (1.95 µg/mL to 3.91 µg/mL) while maintaining low cytotoxicity to human red blood cells[12].

Experimental Methodologies: Synthesis & Self-Validating Assays

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating critical Quality Control (QC) checkpoints.

Protocol A: Enantioselective Synthesis of (S)-N-Boc-morpholine-2-carboxylic acid

Causality: Enantiomeric purity is non-negotiable for CNS targets, as the (R)-enantiomer often exhibits off-target toxicity. We utilize an enzyme-catalyzed kinetic resolution to ensure >99% enantiomeric excess (ee)[13],[9].

  • Substrate Preparation: React racemic n-butyl 4-benzylmorpholine-2-carboxylate with Lipase Candida rugosa in a biphasic buffer/organic solvent system. The enzyme selectively hydrolyzes the (S)-ester.

  • Isolation: Separate the unreacted (R)-ester from the (S)-acid via acid-base liquid-liquid extraction.

  • Debenzylation & Boc-Protection: Subject the isolated (S)-acid to catalytic hydrogenation (Pd/C, H2) to remove the benzyl group. Immediately trap the secondary amine by adding di-tert-butyl dicarbonate (Boc2O) and triethylamine (TEA) in dichloromethane (DCM).

  • Self-Validating QC: Analyze the product via Chiral HPLC. The presence of the Boc group reduces the polarity of the morpholine nitrogen, resulting in sharp, baseline-resolved peaks that confirm >99% ee.

Protocol B: Time-Resolved FRET (TR-FRET) Assay for VEGFR-2 Inhibition

Causality: Traditional colorimetric assays are prone to compound interference. TR-FRET provides a self-validating ratiometric readout that eliminates background fluorescence caused by lipophilic Boc-derivatives.

  • Reagent Assembly: Incubate recombinant VEGFR-2 kinase domain with the Boc-morpholine test compound in a buffer containing ATP and a biotinylated peptide substrate.

  • Reaction Phase: Allow the kinase reaction to proceed for 60 minutes at room temperature.

  • Detection Phase: Add a stop solution containing Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

  • Readout & Validation: Measure the emission ratio (665 nm / 615 nm). Calculate the IC50 using a 4-parameter logistic curve. A Z'-factor > 0.7 must be achieved on the control plate to validate the assay run.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the biological activity metrics of key morpholine and Boc-protected derivatives across various therapeutic targets.

Compound / ScaffoldPrimary Target / Cell LineBioactivity Metric (IC50 / MIC)Reference
(S)-N-Boc-morpholine-2-carboxylic acid hNET / hSERT (Binding Pocket)Precursor / SAR Intermediate[10],[9]
Morpholine-Benzimidazole (5h) VEGFR-2 KinaseIC50 = 0.049 ± 0.002 µM[6]
Morpholine-Quinazoline (AK-3) MCF-7 (Breast Cancer)IC50 = 6.44 ± 0.29 µM[7]
Diazenyl Chalcone (MD-6) S. typhi / E. coliMIC = 1.95 – 3.91 µg/mL[12]
N-Boc Amino Acid Derivatives A549 (Lung Cancer)IC50 = 9.5 nM (High Selectivity)[5]

Visualizing the Workflows and Mechanisms

Below are the structural logic diagrams detailing the synthesis workflow and the biological mechanism of action for these scaffolds.

Workflow Start Racemic Morpholine Precursor Enzyme Enzymatic Kinetic Resolution Start->Enzyme Chiral (S)-Enantiomer Isolation Enzyme->Chiral >99% ee Boc Boc2O Protection (pKa Suppression) Chiral->Boc Screen TR-FRET Kinase Screening Boc->Screen SAR Diversification Hit Lead Compound Identification Screen->Hit

Workflow for the enantioselective synthesis and TR-FRET screening of Boc-morpholine scaffolds.

Mechanism Ligand VEGF Ligand Receptor VEGFR-2 Receptor (ATP Pocket) Ligand->Receptor Activates Pathway PI3K / AKT Pathway Receptor->Pathway Phosphorylation Inhibitor Morpholine Derivative (Hydrophobic Binding) Inhibitor->Receptor Competitive Blockade Outcome2 G1 Phase Arrest & Apoptosis Inhibitor->Outcome2 Induces (Inhibited) Outcome1 Tumor Angiogenesis Pathway->Outcome1 Promotes (Uninhibited)

Mechanism of action for morpholine-based VEGFR-2 inhibitors inducing tumor apoptosis.

References

  • [14] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. 14

  • [4] A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. 4

  • [1] Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis. 1

  • [8] Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Publishing. 8

  • [10] WO2005105100A1 - Morpholine compounds. Google Patents. 10

  • [11] NL1028927C2 - New connections. Google Patents. 11

  • [13] Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. 13

  • [12] Morpholine Based Diazenyl Chalcones: Synthesis, Antimicrobial Screening and Cytotoxicity Study. Bentham Science Publisher. 12

  • [9] and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. ResearchGate. 9

  • [7] Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PMC. 7

  • [2] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. 2

  • [6] Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. PMC. 6

  • [3] Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. 3

  • [5] Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers. 5

Sources

Exploratory

Tert-butyl 2,2-dimethylmorpholine-4-carboxylate solubility in organic solvents

An In-depth Technical Guide to the Solubility of Tert-butyl 2,2-dimethylmorpholine-4-carboxylate in Organic Solvents Abstract Tert-butyl 2,2-dimethylmorpholine-4-carboxylate is a pivotal heterocyclic building block in mo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of Tert-butyl 2,2-dimethylmorpholine-4-carboxylate in Organic Solvents

Abstract

Tert-butyl 2,2-dimethylmorpholine-4-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and drug development.[1][2] Its synthetic utility is profoundly influenced by its solubility characteristics, which govern reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive analysis of the solubility of this compound. It begins with a foundational examination of the molecular features influencing its solubility, presents a predicted solubility profile based on first principles, and offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This document is intended to serve as a practical resource for researchers, enabling them to effectively utilize tert-butyl 2,2-dimethylmorpholine-4-carboxylate in their synthetic endeavors.

Theoretical Framework: A Structure-Based Approach to Solubility

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a reliable guide, suggesting that substances with similar polarities are more likely to be miscible.[3][4] The structure of tert-butyl 2,2-dimethylmorpholine-4-carboxylate (Molecular Formula: C₁₁H₂₁NO₃, Molecular Weight: 215.29 g/mol [1]) contains distinct polar and non-polar regions that determine its behavior in various organic solvents.

  • Non-Polar Characteristics : The molecule features a bulky tert-butoxycarbonyl (Boc) group and a gem-dimethyl substitution on the morpholine ring. These sterically significant, lipophilic moieties disrupt crystal lattice formation and contribute favorably to interactions with non-polar solvents through van der Waals forces. The tert-butyl group, in particular, is known to enhance solubility in non-polar environments.[1][5]

  • Polar Characteristics : The core morpholine ring , with its ether linkage and the nitrogen atom of the carbamate, introduces significant polarity. The oxygen and nitrogen atoms can act as hydrogen bond acceptors, promoting solubility in polar protic and aprotic solvents.[6]

The balance between these competing features dictates the compound's overall solubility profile.

Figure 1. Structural Analysis of Tert-butyl 2,2-dimethylmorpholine-4-carboxylate cluster_molecule Molecular Structure cluster_polar Polar Moieties cluster_nonpolar Non-Polar Moieties mol Tert-butyl 2,2-dimethylmorpholine-4-carboxylate p1 Morpholine Ring (Ether & Amine) mol->p1 H-bond acceptor p2 Carbamate Group (C=O) mol->p2 H-bond acceptor np1 Tert-butyl Group mol->np1 Van der Waals forces Lipophilic character np2 Gem-dimethyl Groups mol->np2 Increases lipophilicity Figure 2. Workflow for Quantitative Solubility Determination cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis cluster_calc 4. Calculation prep1 Add excess solid to known volume of solvent prep2 Securely cap vial prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-48h) prep2->equil1 equil2 Allow solid to settle post-agitation equil1->equil2 analysis1 Withdraw aliquot of supernatant equil2->analysis1 analysis2 Filter through 0.22 µm syringe filter analysis1->analysis2 analysis3 Dilute sample to known volume analysis2->analysis3 analysis4 Quantify concentration (HPLC, GC, Gravimetric) analysis3->analysis4 calc1 Calculate original concentration using dilution factor analysis4->calc1 calc2 Report solubility (mg/mL or mol/L) calc1->calc2

Figure 2. Workflow for Quantitative Solubility Determination

Materials:

  • Tert-butyl 2,2-dimethylmorpholine-4-carboxylate

  • Chosen organic solvent(s)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)

  • Analytical instrument (e.g., HPLC-UV, Gravimetric balance)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of tert-butyl 2,2-dimethylmorpholine-4-carboxylate to a vial. The key is to add more solid than will dissolve to ensure a saturated solution at equilibrium. [7] * Pipette a precise, known volume of the chosen solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation during the experiment. Prepare at least three replicates for each solvent.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the slurries for a sufficient period to reach equilibrium. For many organic compounds, 24 to 48 hours is adequate, but this should be confirmed by taking measurements at successive time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature, permitting the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a solvent-compatible syringe filter into a clean vial. This step is critical to remove any microscopic, undissolved solid particles.

    • Accurately dilute the filtered sample with a known volume of the same solvent to bring its concentration into the linear range of the analytical method.

  • Quantification:

    • Using High-Performance Liquid Chromatography (HPLC): Analyze the diluted sample via a calibrated HPLC method. Determine the concentration by comparing the peak area to a standard curve prepared from known concentrations of the compound.

    • Using Gravimetric Analysis: If the compound is non-volatile, pipette a precise volume of the filtered supernatant into a pre-weighed pan. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven. Weigh the pan again to determine the mass of the dissolved solid.

  • Calculation:

    • Calculate the concentration in the original saturated solution, accounting for any dilution factors used.

    • Solubility (mg/mL) = (Concentration from analysis) x (Dilution Factor)

    • Average the results from the replicate samples and report the solubility with the standard deviation.

Conclusion

Tert-butyl 2,2-dimethylmorpholine-4-carboxylate possesses a balanced molecular structure that results in a versatile solubility profile. It is predicted to be highly soluble in common polar aprotic solvents, moderately to highly soluble in polar protic solvents, and has limited but useful solubility in non-polar media. This guide provides both the theoretical understanding for predicting its behavior and robust, practical protocols for its precise experimental determination. By leveraging this information, researchers and drug development professionals can streamline synthetic planning, optimize purification processes, and accelerate the development of novel chemical entities.

References

  • Solubility test for Organic Compounds. (n.d.).
  • Tert-butyl 2,2-dimethylmorpholine-4-carboxylate - Benchchem. (n.d.).
  • How to predict the solubility of an organic compound in different kinds of solvents?. (2014, December 6). Stack Exchange.
  • An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines - Benchchem. (n.d.).
  • An In-depth Technical Guide to the Solubility and Stability of N-Boc-3-Chloropropylamine - Benchchem. (n.d.).
  • Solubility of Organic Compounds. (2023, August 31). LibreTexts Chemistry.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • A Technical Guide to the Solubility of Boc-Pyr-OtBu in Common Organic Solvents - Benchchem. (n.d.).
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (n.d.). Journal of Chemical Reviews.

Sources

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Tert-butyl 2,2-dimethylmorpholine-4-carboxylate

Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for tert-butyl 2,2-dimethylmorpholine-4-carboxylate. Designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for tert-butyl 2,2-dimethylmorpholine-4-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important morpholine derivative. We will explore the theoretical underpinnings of the observed chemical shifts and coupling constants, present detailed experimental protocols for data acquisition, and provide a thorough interpretation of the spectral data. This guide aims to serve as a definitive reference for the characterization of this compound, ensuring scientific integrity through verifiable data and authoritative citations.

Introduction: The Significance of tert-butyl 2,2-dimethylmorpholine-4-carboxylate

Tert-butyl 2,2-dimethylmorpholine-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The morpholine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled functionalization, making this molecule a versatile building block for the synthesis of more complex bioactive molecules[1]. The gem-dimethyl substitution at the C2 position introduces steric hindrance that can influence the molecule's conformation and its interactions with biological targets.

Given its pivotal role as a synthetic intermediate, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. This guide provides a detailed examination of the ¹H and ¹³C NMR spectra of tert-butyl 2,2-dimethylmorpholine-4-carboxylate, offering a foundational understanding for its identification and use in research and development.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum of tert-butyl 2,2-dimethylmorpholine-4-carboxylate is predicted to exhibit distinct signals corresponding to the various proton environments within the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the overall electronic environment.

Table 1: Predicted ¹H NMR Data for tert-butyl 2,2-dimethylmorpholine-4-carboxylate

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
C(CH₃)₃~1.47Singlet9H
C(CH₃)₂~1.25Singlet6H
N-CH₂~3.42Triplet2H
O-CH₂~3.64Triplet2H
N-CH₂-C(CH₃)₂~3.30Singlet2H

Interpretation of the ¹H NMR Spectrum: A Field-Proven Perspective

The interpretation of the ¹H NMR spectrum goes beyond simple peak assignment; it involves understanding the causality behind the observed chemical shifts and coupling patterns, which are deeply rooted in the molecule's three-dimensional structure and conformational dynamics.

  • The tert-Butyl Group (Boc): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet at approximately 1.47 ppm[2]. This upfield chemical shift is characteristic of protons on sp³-hybridized carbons shielded from deshielding effects. The singlet nature arises from the absence of adjacent protons for coupling.

  • The Gem-Dimethyl Group: The six protons of the two methyl groups at the C2 position are also chemically equivalent and should appear as a singlet around 1.25 ppm. Their equivalence is due to the free rotation around the C-C single bonds.

  • The Morpholine Ring Protons: The morpholine ring exists in a dynamic equilibrium of chair conformations. The protons on the ring are diastereotopic, and their chemical shifts and multiplicities provide a wealth of structural information.

    • Protons on C5 and C6 (O-CH₂-CH₂-N): The two methylene groups adjacent to the oxygen and nitrogen atoms are expected to appear as triplets around 3.64 ppm and 3.42 ppm, respectively[2]. The protons on C6, being adjacent to the electronegative oxygen atom, are more deshielded and thus resonate further downfield. The triplet pattern arises from the vicinal coupling with the protons on the adjacent methylene group.

    • Protons on C3 (N-CH₂-C(CH₃)₂): The two protons on the C3 carbon are adjacent to the nitrogen atom and the quaternary C2 carbon. Due to the absence of protons on the adjacent C2 carbon, this signal is expected to be a singlet, predicted to be around 3.30 ppm.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides complementary information, revealing the number of distinct carbon environments and their electronic nature.

Table 2: Predicted ¹³C NMR Data for tert-butyl 2,2-dimethylmorpholine-4-carboxylate

CarbonPredicted Chemical Shift (δ, ppm)
C (CH₃)₃~28.4
C (CH₃)₂~25.0
N-C H₂~43.5
O-C H₂~66.7
N-C H₂-C(CH₃)₂~50.0
C (CH₃)₂~75.0
C=O~154.8
C (CH₃)₃~80.0

Interpretation of the ¹³C NMR Spectrum: A Deeper Structural Insight

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the local electronic environment of each carbon atom.

  • The Carbonyl Carbon: The carbonyl carbon of the carbamate group is the most deshielded carbon in the molecule, appearing at approximately 154.8 ppm, which is a characteristic chemical shift for this functional group[2].

  • The Quaternary Carbons: The quaternary carbon of the tert-butyl group is expected around 80.0 ppm, while the C2 carbon bearing the gem-dimethyl groups is predicted to be at a similar downfield position due to the substitution effect.

  • The Morpholine Ring Carbons: The carbons of the morpholine ring exhibit distinct chemical shifts based on their proximity to the heteroatoms. The C6 carbon, bonded to oxygen, will be the most downfield of the methylene carbons at around 66.7 ppm. The C5 and C3 carbons, adjacent to the nitrogen, will appear in the range of 40-55 ppm[2].

  • The Methyl Carbons: The carbons of the tert-butyl and gem-dimethyl groups will be the most shielded, appearing at the most upfield region of the spectrum, typically between 20 and 30 ppm[2].

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following methodology is a self-validating system for the characterization of tert-butyl 2,2-dimethylmorpholine-4-carboxylate.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of tert-butyl 2,2-dimethylmorpholine-4-carboxylate.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is chemically inert and its residual proton signal (at 7.26 ppm) and carbon signals (at 77.16 ppm) are well-defined and do not interfere with the signals of the analyte.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for both ¹H and ¹³C NMR).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters:

    • The NMR spectra should be recorded on a high-resolution spectrometer, for instance, a Bruker Avance III 400 MHz spectrometer (or higher field strength for better resolution)[2].

    • For ¹H NMR:

      • Observe frequency: 400 MHz

      • Pulse sequence: zg30 (a standard 30-degree pulse experiment)

      • Number of scans: 16-32 (to achieve a good signal-to-noise ratio)

      • Relaxation delay (d1): 1-2 seconds

      • Acquisition time (aq): 3-4 seconds

    • For ¹³C NMR:

      • Observe frequency: 100 MHz

      • Pulse sequence: zgpg30 (a standard power-gated proton-decoupled experiment)

      • Number of scans: 1024-2048 (due to the lower natural abundance of ¹³C)

      • Relaxation delay (d1): 2 seconds

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the acquisition and analysis of NMR data for tert-butyl 2,2-dimethylmorpholine-4-carboxylate.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (10-20 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition (zg30, 400 MHz) transfer->h1_nmr c13_nmr ¹³C NMR Acquisition (zgpg30, 100 MHz) transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration (TMS) phasing->calibration integration Integration (¹H NMR) calibration->integration assignment Signal Assignment integration->assignment interpretation Structural Interpretation assignment->interpretation

Caption: Experimental workflow for the NMR analysis of tert-butyl 2,2-dimethylmorpholine-4-carboxylate.

Conclusion: A Foundation for Future Research

This technical guide has provided a detailed overview of the ¹H and ¹³C NMR spectroscopic data for tert-butyl 2,2-dimethylmorpholine-4-carboxylate. By combining predicted spectral data with a thorough interpretation based on fundamental principles of NMR spectroscopy, we have established a robust framework for the characterization of this important synthetic intermediate. The detailed experimental protocol ensures that researchers can acquire high-quality, reliable data, which is crucial for the integrity of their scientific endeavors. This guide serves as an authoritative resource, empowering scientists in their efforts to synthesize and utilize this versatile molecule in the development of new therapeutics and other advanced materials.

References

  • Jadhav, V. H., & Dhavale, D. D. (2014). A convenient and efficient N-Boc protection of amines in glycerol. RSC Advances, 4(104), 59955-59960. [Link]

Sources

Exploratory

Mass spectrometry analysis of Tert-butyl 2,2-dimethylmorpholine-4-carboxylate

Mass Spectrometry Analysis of Tert-butyl 2,2-dimethylmorpholine-4-carboxylate: A Comprehensive Technical Guide Executive Summary Tert-butyl 2,2-dimethylmorpholine-4-carboxylate (CAS RN: 1467262-20-9) is a highly valued b...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Analysis of Tert-butyl 2,2-dimethylmorpholine-4-carboxylate: A Comprehensive Technical Guide

Executive Summary

Tert-butyl 2,2-dimethylmorpholine-4-carboxylate (CAS RN: 1467262-20-9) is a highly valued building block in medicinal chemistry and organic synthesis[1]. Featuring a morpholine core with a sterically hindering 2,2-dimethyl substitution and an N-tert-butoxycarbonyl (Boc) protecting group, it is frequently utilized as a critical intermediate in the development of active pharmaceutical ingredients (APIs)[2]. However, characterizing this compound via Liquid Chromatography-Mass Spectrometry (LC-MS) presents specific analytical challenges, primarily due to the gas-phase lability of the Boc group[3]. This whitepaper provides an authoritative guide on the MS analysis of this compound, detailing the causality behind methodological choices and establishing self-validating analytical protocols.

Chemical Profile and Quantitative Data

Understanding the physicochemical properties of Tert-butyl 2,2-dimethylmorpholine-4-carboxylate is the first step in designing a robust MS method. The tert-butyl ester group enhances solubility in non-polar solvents, while the morpholine ring provides a rigid, functionalizable scaffold[2].

Table 1: Physicochemical Properties

Property Value
CAS Registry Number 1467262-20-9[1]
Molecular Formula C11H21NO3[2]
Molecular Weight 215.29 g/mol [2]
Monoisotopic Mass 215.1521 Da
Theoretical [M+H]+ 216.1594 m/z

| Protecting Group | N-tert-butoxycarbonyl (Boc) |

Mass Spectrometry Fundamentals: The "Boc-Cleavage" Phenomenon

When analyzing Boc-protected amines via Electrospray Ionization (ESI), analysts frequently observe peaks corresponding to the deprotected species, even when the injected sample is highly pure[3]. This is a classic example of in-source fragmentation.

The Causality of Cleavage: The Boc group is highly susceptible to thermal and collisional degradation. The thermodynamic driving force is the formation of the highly stable tert-butyl cation (m/z 57.07)[3]. When excessive energy is applied in the MS source, the carbamate bond cleaves, leading to the sequential or concerted loss of isobutylene (-56 Da) and carbon dioxide (-44 Da)[4]. Consequently, a standard MS scan will often show a base peak at m/z 116.11 (the deprotected 2,2-dimethylmorpholine core) rather than the intact precursor at m/z 216.16.

Self-Validating System (Trustworthiness): To determine whether the m/z 116 peak is an actual solution-phase impurity or an MS artifact, you must build a validation step into your protocol. By systematically ramping the fragmentor voltage (e.g., from 50 V to 150 V) during a direct infusion experiment, you can observe the ratio of m/z 216 to m/z 116. If the relative abundance of m/z 116 increases strictly as a function of voltage, the deprotection is an in-source artifact. If a baseline level of m/z 116 persists at the lowest possible voltage, it indicates chemical deprotection has occurred in the sample vial.

Experimental Protocol: LC-MS/MS Workflow

To accurately quantify and characterize this compound, the following step-by-step methodology must be strictly adhered to.

Step 1: Sample Preparation (The Modifier Choice)

  • Action: Dilute the sample in a mixture of LC-MS grade Water and Acetonitrile containing 0.1% Formic Acid (FA).

  • Causality: Do not use Trifluoroacetic Acid (TFA). Even at low concentrations, TFA can induce solution-phase deprotection of the Boc group over time, ruining sample integrity before it even reaches the MS[3][4]. Formic acid provides the necessary protons for ESI+ ionization without the harsh acidity that cleaves the Boc group.

Step 2: Chromatographic Separation

  • Action: Utilize a sub-2 µm C18 UHPLC column.

  • Parameters: Flow rate of 0.4 mL/min. Gradient elution starting at 5% Acetonitrile (0.1% FA) ramping to 95% over 5 minutes.

  • Causality: The lipophilic nature of the tert-butyl group ensures strong retention on the C18 stationary phase, allowing separation from any highly polar, naturally deprotected morpholine impurities that will elute early in the void volume.

Step 3: Source Optimization (Soft Ionization)

  • Action: Set the ESI source to positive ion mode. Lower the capillary temperature (e.g., 250°C instead of standard 350°C) and reduce the fragmentor/cone voltage to the minimum threshold required for ion transmission (e.g., 60-80 V).

  • Causality: "Soft" ionization minimizes the internal energy imparted to the [M+H]+ ion, preserving the intact m/z 216.16 precursor for subsequent MS/MS isolation[3].

Step 4: MS/MS (CID) Acquisition

  • Action: Isolate m/z 216.16 in Q1. Apply a Collision Energy (CE) sweep of 10-30 eV using Argon as the collision gas in Q2. Detect fragments in Q3.

LCMS_Workflow A Sample Prep (0.1% FA modifier) B UHPLC Separation (C18 Column) A->B C ESI+ Source (Soft Ionization) B->C D Q1 Selection (m/z 216.16) C->D E CID Cell (Argon Gas) D->E F Q3 Detection (m/z 160, 116, 57) E->F

Step-by-step LC-MS/MS analytical workflow optimized for Boc-protected morpholines.

Diagnostic Fragmentation Pathways

Upon isolation and collision-induced dissociation (CID) of the m/z 216.16 precursor, specific diagnostic ions are generated.

Table 2: Diagnostic MS/MS Fragment Ions

Fragment m/z Mass Loss (Da) Structural Assignment Causality / Mechanism
216.16 0 [M+H]+ Intact protonated precursor.
160.10 -56 [M+H - C4H8]+ Loss of isobutylene from the tert-butyl group.
116.11 -100 [M+H - C4H8 - CO2]+ Complete loss of the Boc group; represents the intact 2,2-dimethylmorpholine core[4].
57.07 -159 [C4H9]+ Formation of the stable tert-butyl cation.

| 43.02 | -173 | [C2H5N]+ /[C3H7]+ | Alpha-cleavage and ring opening of the morpholine core[5]. |

The fragmentation cascade is highly predictable. The initial low-energy pathway is the elimination of isobutylene, yielding an intermediate at m/z 160.10. This intermediate rapidly loses CO2 to form the base peak at m/z 116.11[4]. Alternatively, direct cleavage yields the tert-butyl cation at m/z 57.07.

Fragmentation M Precursor Ion [M+H]+ m/z 216.16 F1 Intermediate Ion m/z 160.10 M->F1 Loss of Isobutylene (-56 Da) F2 Product Ion (Morpholine Core) m/z 116.11 M->F2 Concerted Loss (-100 Da) F3 tert-Butyl Cation m/z 57.07 M->F3 Direct Boc Cleavage (-159 Da) F1->F2 Loss of CO2 (-44 Da)

Gas-phase CID fragmentation pathway of Tert-butyl 2,2-dimethylmorpholine-4-carboxylate.

Conclusion

The mass spectrometry analysis of Tert-butyl 2,2-dimethylmorpholine-4-carboxylate requires a nuanced understanding of gas-phase thermodynamics. By substituting TFA with Formic Acid, employing soft ionization techniques, and utilizing voltage-ramping validation protocols, analysts can successfully mitigate the premature cleavage of the Boc group[3][4]. This ensures high-fidelity structural characterization and quantification of this critical pharmaceutical intermediate.

References[2] Title: Tert-butyl 2,2-dimethylmorpholine-4-carboxylate | Source: benchchem.com | URL: 1]">https://www.benchchem.com[1] Title: 1467262-20-9 | tert-Butyl 2,2-dimethylmorpholine-4-carboxylate | Source: molcore.com | URL: 3]">https://www.molcore.com[3] Title: How can I avoid the Boc-cleavage during Mass Analysis? | Source: researchgate.net | URL: 4]">https://www.researchgate.net[4] Title: Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM | Source: microsaic.com | URL: 5]">https://www.microsaic.com[5] Title: The m/z 43 Peak in Mass Spectrometry | Source: chemistrysteps.com | URL: https://www.chemistrysteps.com

Sources

Foundational

The Privileged Scaffold: Therapeutic Applications of Dimethylmorpholine Compounds in Modern Drug Discovery

Executive Summary: The Mechanistic Superiority of the Dimethylmorpholine Moiety In contemporary medicinal chemistry, the morpholine ring is a highly valued heterocycle, renowned for its ability to modulate pharmacokineti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Mechanistic Superiority of the Dimethylmorpholine Moiety

In contemporary medicinal chemistry, the morpholine ring is a highly valued heterocycle, renowned for its ability to modulate pharmacokinetic (PK) and pharmacodynamic (PD) profiles. However, the strategic addition of two methyl groups—creating dimethylmorpholine —elevates this scaffold from a simple solubilizing appendage to a critical determinant of target binding affinity and target selectivity.

The oxygen atom in the ring serves as a potent hydrogen bond acceptor, while the basic nitrogen allows for favorable salt formation, drastically improving aqueous solubility and bioavailability[1]. Crucially, the methyl substitutions introduce precise steric bulk and chirality. This steric hindrance can lock the molecule into specific bioactive conformations, allowing it to perfectly occupy hydrophobic pockets in target kinases and receptors that unmethylated morpholines cannot reach[2]. This whitepaper dissects the therapeutic applications of specific dimethylmorpholine isomers, providing actionable insights into their pharmacological mechanisms and self-validating screening protocols.

Isomer-Specific Therapeutic Domains

Oncology: 2,2-Dimethylmorpholine and 3,5-Dimethylmorpholine

The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell proliferation, and its dysregulation is a hallmark of numerous human cancers. Dimethylmorpholine derivatives have emerged as exceptional inhibitors of this pathway[1].

  • 2,2-Dimethylmorpholine: Frequently incorporated into tetrahydroquinoline derivatives, the 2,2-dimethyl substitution enhances metabolic stability against oxidative degradation by cytochrome P450 enzymes while maintaining potent inhibitory activity against mTOR in lung and breast cancer cell lines[1].

  • 3,5-Dimethylmorpholine: The spatial orientation of the methyl groups in the (3S,5R)-3,5-dimethylmorpholine isomer is highly specific. In advanced mTOR inhibitors like PQR626 (a brain-penetrant oncology drug), one of the methyl groups points directly toward the solvent-exposed region, forming critical hydrophobic interactions with the Met2345 residue of the mTOR ATP-binding pocket[2]. This steric stabilization is impossible with unsubstituted morpholine.

mTOR_Pathway PI3K PI3K Activation mTOR mTOR Complex (Met2345 Pocket) PI3K->mTOR Signaling Cascade Proliferation Tumor Cell Proliferation mTOR->Proliferation Disease Progression PQR626 3,5-Dimethylmorpholine (e.g., PQR626) PQR626->mTOR Steric Binding at Met2345

Fig 1: Steric inhibition of the mTOR pathway by 3,5-dimethylmorpholine derivatives like PQR626.

Neurodegenerative & CNS Disorders: 2,5- and 3,5-Dimethylmorpholine

The lipophilic nature of the dimethylmorpholine ring makes it highly effective at crossing the blood-brain barrier (BBB), an essential requirement for Central Nervous System (CNS) drugs[3].

  • Parkinson's Disease (LRRK2 Inhibition): Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) are a major genetic driver of Parkinson's Disease. The compound MLi-2 , which features a 2,5-dimethylmorpholine ring, is a highly selective LRRK2 inhibitor (IC50 = 0.76 nM) with exceptional brain permeability[3]. The dimethylmorpholine moiety is directly responsible for its 295-fold selectivity over 300 other kinases[4].

  • Psychiatric & Stimulant Applications: 3,5-dimethylmorpholine derivatives are structurally related to endogenous neurotransmitters. Compounds like PDM-35 (2-Phenyl-3,5-dimethylmorpholine) act as norepinephrine-dopamine releasing agents[5], while Manifaxine serves as a potent reuptake inhibitor for the treatment of ADHD and obesity[6].

Autoimmune & Anti-Infective Agents: 2,6-Dimethylmorpholine

The cis-2,6-dimethylmorpholine isomer is a highly versatile building block[7].

  • Autoimmune Disease: It is a critical precursor in the synthesis of p38α MAP kinase inhibitors, which modulate inflammatory cytokine production[8].

  • Antifungal Therapeutics: The drug Amorolfine utilizes a 2,6-dimethylmorpholine ring to inhibit fungal Δ14-reductase and Δ7-Δ8 isomerase. By halting ergosterol biosynthesis, it destroys the fungal cell membrane, making it a gold-standard topical treatment for onychomycosis[9].

Quantitative Data Synthesis

The following table summarizes the pharmacological profiles of key dimethylmorpholine isomers to aid medicinal chemists in scaffold selection:

IsomerPrimary Target / PathwayTherapeutic IndicationNotable Lead CompoundKey Pharmacological Benefit of Scaffold
2,2-Dimethylmorpholine PI3K / Akt / mTOROncologyTetrahydroquinoline analogsPrevents oxidative metabolism; enhances aqueous solubility.
2,5-Dimethylmorpholine LRRK2 KinaseParkinson's DiseaseMLi-2Drives extreme kinase selectivity; excellent BBB penetration.
cis-2,6-Dimethylmorpholine p38α MAP / Δ14-reductaseAutoimmune / AntifungalAmorolfineHigh lipophilicity; precise chiral target specificity.
3,5-Dimethylmorpholine mTOR / Monoamine TransportersOncology / CNS DisordersPQR626 / ManifaxineSteric anchoring in hydrophobic pockets (e.g., Met2345).

Experimental Methodology: Self-Validating Screening Protocol

When evaluating novel dimethylmorpholine derivatives, researchers must establish causality between the compound's structure and its biological effect. A common pitfall in drug discovery is conflating off-target cytotoxicity with target-specific inhibition. The following protocol is designed as a self-validating system to ensure data integrity when screening 2,2-dimethylmorpholine kinase inhibitors.

Protocol: Dual-Axis Validation of Kinase Inhibition and Cellular Viability

Objective: To confirm that the anti-proliferative effect of a synthesized dimethylmorpholine derivative is directly caused by kinase inhibition, rather than non-specific chemical toxicity.

Phase 1: Analytical Quality Control (Causality Check)

  • LC-MS Verification: Before biological testing, verify that the synthesized derivative has >95% purity via Liquid Chromatography-Mass Spectrometry. Rationale: Trace reactive intermediates from the synthesis phase can cause false-positive cytotoxicity, skewing viability data.

Phase 2: In Vitro Cell Viability (MTT Assay) 2. Cell Seeding: Plate target cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5×103 cells/well. Incubate for 24 hours to allow adherence. 3. Compound Dosing: Treat the cells with the 2,2-dimethylmorpholine derivative in a concentration gradient (0.01 µM to 50 µM) for 48 hours.

  • Control 1 (Vehicle): 0.1% DMSO to ensure the solvent is not causing cell death.
  • Control 2 (Positive): 5-Fluorouracil or Cisplatin to establish a baseline for apoptotic response[1].
  • Metabolic Readout: Add MTT solution (5 mg/mL) and incubate for 3-4 hours. Rationale: Viable cells with active mitochondrial reductases will cleave the tetrazolium ring, forming insoluble purple formazan crystals[1]. Dead cells will not.
  • Quantification: Dissolve crystals in DMSO and measure absorbance at 570 nm using a microplate reader. Calculate the IC50​ value.

Phase 3: Cell-Free Kinase Cross-Validation (The Self-Validating Step) 6. Recombinant Assay: Test the exact same concentration gradient of the compound against a purified, cell-free recombinant kinase panel (e.g., PI3K/mTOR). 7. Data Synthesis: Compare the cellular IC50​ with the cell-free enzymatic IC50​ .

  • Interpretation: If the compound exhibits potent cell death in Phase 2 but fails to inhibit the isolated kinase in Phase 3, the dimethylmorpholine derivative is exhibiting off-target toxicity . If both IC50​ values align closely, you have validated the mechanism of action.

    Protocol_Workflow QC LC-MS Purity Validation (>95%) Cell Cell Culture & Dosing (48h) QC->Cell MTT MTT Reduction (Mitochondrial) Cell->MTT Read Absorbance Read (570 nm) MTT->Read Cross Cell-Free Kinase Cross-Validation Read->Cross

    Fig 2: Self-validating in vitro screening workflow for dimethylmorpholine drug candidates.

Conclusion

The transition from a standard morpholine ring to a dimethylmorpholine scaffold represents a paradigm shift in rational drug design. By leveraging the specific steric bulk, lipophilicity, and chiral properties of the 2,2-, 2,5-, 2,6-, and 3,5-isomers, medicinal chemists can engineer highly selective, brain-penetrant, and metabolically stable therapeutics. As demonstrated by clinical successes like MLi-2 and Amorolfine, mastering the spatial geometry of this privileged scaffold is essential for the next generation of targeted therapies.

Sources

Exploratory

Deconstructing the Mechanism of Action: A Technical Guide to Morpholine-Based Kinase Inhibitors

Introduction Morpholine—a simple six-membered saturated heterocycle containing both an amine and an ether functional group—has firmly established itself as a "privileged scaffold" in modern medicinal chemistry[1]. With a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Morpholine—a simple six-membered saturated heterocycle containing both an amine and an ether functional group—has firmly established itself as a "privileged scaffold" in modern medicinal chemistry[1]. With a pKa of approximately 8.4, the morpholine ring is less basic than comparable cyclic amines like piperidine, which minimizes off-target electrostatic interactions[1]. Its unique physicochemical properties provide a well-balanced lipophilic-hydrophilic profile, conferring excellent metabolic stability, aqueous solubility, and membrane permeability, including the ability to cross the blood-brain barrier (BBB)[1][2][3].

In the realm of targeted therapeutics, morpholine-based compounds frequently act as highly potent kinase inhibitors. They are particularly renowned for targeting the Phosphatidylinositol 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways, which are critical in oncology and neuropharmacology[3][4].

Structural Causality: The Morpholine Pharmacophore in Kinase Binding

The causality behind selecting morpholine for kinase inhibition lies in its precise spatial and electronic interactions within the enzyme's ATP-binding pocket. The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, directly interacting with the amide nitrogen of the valine residue in the kinase hinge region (e.g., Val851 in PI3Kα or Val2240 in mTOR)[3][4][5]. This interaction elegantly mimics the binding of the adenine ring of endogenous ATP. Consequently, the morpholine moiety is not merely a solubilizing appendage in these molecules; it is the core pharmacophore driving target affinity[4].

Mechanism of Action (MoA) Workflow Design

To systematically validate the MoA of a novel morpholine-based compound, researchers must establish a self-validating triad of evidence. A rigorous MoA study cannot rely on a single assay; it must logically connect the physical binding event to the ultimate cellular phenotype.

MoA_Triad A 1. Target Engagement (CETSA / SPR) B 2. Signal Modulation (Western Blot: p-Akt / p-S6) A->B Drives C 3. Phenotypic Outcome (Proliferation / Apoptosis Assays) B->C Results In

The self-validating triad of Mechanism of Action (MoA) studies.

Direct Target Engagement: The Cellular Thermal Shift Assay (CETSA)

Traditional biochemical assays utilize purified recombinant proteins, which fail to account for cellular membrane barriers, local ATP concentrations, and native intracellular protein complexes[6]. CETSA bridges this gap by measuring ligand-induced thermodynamic stabilization of the target protein directly within living cells or lysates[7][8].

Causality of Experimental Choice: When a morpholine compound binds to the PI3K hinge region, it alters the Gibbs free energy of the system, thermodynamically stabilizing the folded protein[6]. Upon thermal challenge, unbound PI3K denatures and irreversibly aggregates, while the drug-bound PI3K remains soluble and detectable[7].

Protocol 1: Isothermal Dose-Response Fingerprint (ITDRF) CETSA for PI3Kα

Objective: Determine the half-maximal effective concentration (EC50) of target engagement in live cells.

  • Cell Preparation: Culture target cells (e.g., MCF-7 or HCT116) to 70-80% confluency. Harvest and resuspend in a physiologically relevant buffer (e.g., PBS supplemented with protease inhibitors) to a density of 1×106 cells/mL.

  • Compound Incubation: Aliquot the cell suspension into a 96-well PCR plate. Treat with a serial dilution of the morpholine compound (e.g., 10 µM to 1 nM) alongside a DMSO vehicle control. Incubate for 1 hour at 37°C. Rationale: This duration allows for sufficient cell penetration and equilibrium binding without inducing significant cytotoxicity[6].

  • Thermal Challenge: Heat the PCR plate to a single, pre-determined aggregation temperature ( Tagg​ ) for PI3Kα (typically around 52°C, determined via a prior melt-curve experiment) for exactly 3 minutes using a thermal cycler[7][8].

  • Lysis and Clearance: Immediately cool the plate to 4°C. Add lysis buffer (e.g., containing NP-40) and subject to three freeze-thaw cycles using liquid nitrogen. Rationale: Freeze-thaw ensures complete membrane lysis without using harsh denaturing detergents that might disrupt the thermal aggregates[7]. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured proteins.

  • Detection: Carefully extract the supernatant (containing the soluble, stabilized PI3Kα). Quantify the target protein using AlphaScreen technology or quantitative Western blotting[7].

  • Validation: Plot the soluble protein signal against the log of the compound concentration to derive the ITDRF EC50.

CETSA_Workflow Cells Live Cells Incubation Incubate with Morpholine Inhibitor Cells->Incubation Heating Isothermal Heating (e.g., 52°C for 3 min) Incubation->Heating Lysis Lysis & Centrifugation (Pellet Aggregates) Heating->Lysis Detection Detect Soluble PI3K (AlphaScreen / WB) Lysis->Detection

Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA).

Signal Transduction Modulation

Once target engagement is confirmed biophysically, the next logical step is to verify that the morpholine compound inhibits the kinase's catalytic activity in the cellular environment. For PI3K/mTOR inhibitors, this requires tracking the phosphorylation states of downstream effectors[3].

Causality of Experimental Choice: PI3K phosphorylates PIP2 to PIP3, which recruits Akt to the membrane where it is subsequently phosphorylated at Thr308 and Ser473[4]. A true pan-PI3K or dual PI3K/mTOR morpholine inhibitor will abrogate these phosphorylation events, subsequently shutting down mTORC1 activity (measured via p-S6)[3][4].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Catalyzes Akt Akt (PKB) PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Phenotype Cell Survival / Proliferation mTORC1->Phenotype Promotes Morpholine Morpholine Inhibitor Morpholine->PI3K Blocks Hinge Region Morpholine->mTORC1 Dual Inhibition

PI3K/Akt/mTOR signaling pathway modulated by morpholine-based inhibitors.

Protocol 2: Downstream Signaling Analysis via Immunoblotting
  • Treatment: Seed cells and treat with the morpholine compound at concentrations flanking the CETSA EC50 (e.g., 0.1x, 1x, 10x EC50) for a short duration of 2-4 hours. Rationale: Short incubation prevents secondary transcriptional feedback loops (such as paradoxical Akt hyperactivation) from masking the direct kinase inhibition.

  • Lysis: Lyse cells in RIPA buffer supplemented heavily with phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF). Rationale: Phosphatase inhibitors are critical to preserving transient phosphorylation states during the extraction process.

  • Quantification & Separation: Determine protein concentration via BCA assay. Resolve 20 µg of protein per lane on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against p-Akt (Ser473), total Akt, p-S6 Ribosomal Protein (Ser235/236), total S6, and a loading control (e.g., GAPDH).

  • Validation: A self-validating result will show a dose-dependent decrease in p-Akt and p-S6 without altering total Akt or total S6 levels. This proves the mechanism is true kinase inhibition, rather than generalized protein degradation or cytotoxicity[3].

Quantitative Profiling of Benchmark Morpholine Compounds

To contextualize novel findings, researchers must benchmark their experimental compounds against established morpholine-based inhibitors. The table below summarizes the target profiles and quantitative metrics of key morpholine derivatives[3][4][9].

Compound NamePrimary Target(s)Morpholine Role / Binding ModeIn Vitro IC50 / KiCellular IC50 (p-Akt/p-S6)
Buparlisib (BKM120) Pan-PI3KHinge binder (Val851 H-bond)PI3Kα: ~35 nMp-Akt: ~250 nM
ZSTK474 Pan-PI3KHinge binder (Val851 H-bond)PI3Kα: ~16 nMp-Akt: ~150 nM
PI-103 PI3K / mTORDual hinge binder (Val851 / Val2240)PI3Kα: ~8 nM, mTOR: ~20 nMp-S6: ~85 nM
Gefitinib EGFRSolubilizing group / PharmacokineticsEGFR: ~33 nMProliferation: ~100 nM

Table 1: Pharmacological profiles of benchmark morpholine-containing kinase inhibitors. Note that while in some compounds (like Gefitinib) morpholine acts primarily to improve solubility and ADME properties, in PI3K/mTOR inhibitors (like PI-103 and Buparlisib), it is an essential pharmacophore directly engaging the kinase active site[3][4].

Conclusion

The rigorous validation of morpholine-based compounds requires a holistic approach that connects biophysical target engagement with biochemical signal modulation. By utilizing advanced techniques like CETSA alongside classical downstream signaling assays, researchers can unequivocally map the mechanism of action, ensuring that the observed phenotypic responses are directly attributable to the intended kinase inhibition[3][6][7].

References

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies ResearchGate[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA NCBI / NIH[Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay Bio-protocol [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement PMC - NIH [Link]

  • ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system ResearchGate [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery ACS Publications [Link]

  • European Journal of Medicinal Chemistry AIR Unimi[Link]

Sources

Foundational

The 2,2-Dimethylmorpholine Scaffold: A Technical Whitepaper on Stability, Reactivity, and Medicinal Chemistry Applications

Introduction: The Strategic Value of the 2,2-Dimethylmorpholine Ring The 2,2-dimethylmorpholine moiety has emerged as a privileged scaffold in modern medicinal chemistry. By introducing a gem-dimethyl group at the C2 pos...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 2,2-Dimethylmorpholine Ring

The 2,2-dimethylmorpholine moiety has emerged as a privileged scaffold in modern medicinal chemistry. By introducing a gem-dimethyl group at the C2 position of the classic morpholine ring, drug developers can significantly enhance a molecule's pharmacological profile. This structural modification improves aqueous solubility, increases metabolic stability by blocking oxidative liabilities, and fine-tunes target binding affinity[1]. This whitepaper dissects the physicochemical stability, synthetic reactivity, and biological applications of 2,2-dimethylmorpholine, providing actionable, self-validating protocols for application scientists.

Section 1: Structural Stability and Physicochemical Profiling

The addition of the gem-dimethyl group fundamentally alters the morpholine ring's conformational dynamics. The bulky methyl groups induce a strong conformational bias, typically locking the ring into a chair conformation where the methyls occupy equatorial and axial positions. This steric bulk shields the adjacent ether oxygen and the C2 carbon.

Causality of Stability: In unsubstituted morpholines, the alpha-carbons adjacent to the heteroatoms are prime sites for cytochrome P450-mediated oxidation. The gem-dimethyl substitution at C2 sterically hinders enzymatic access, effectively shutting down this metabolic pathway and prolonging the compound's half-life in vivo.

Furthermore, the predicted pKa of 2,2-dimethylmorpholine is approximately 9.04[2]. This ensures that the secondary amine (N4) remains predominantly protonated at physiological pH, a critical feature for establishing salt bridges or hydrogen bonds within the hinge regions of target proteins, such as kinases[1].

Table 1: Key Physicochemical Properties of 2,2-Dimethylmorpholine
PropertyValueCausality / Significance in Development
Molecular Weight 115.18 g/mol Low molecular weight ensures high ligand efficiency when utilized as a fragment or pendant group.
pKa (Predicted) 9.04 ± 0.40[2]Maintains physiological protonation state for target engagement (e.g., kinase hinge binding).
Boiling Point 144.3 ± 15.0 °C[2]Indicates moderate volatility; necessitates careful temperature control during distillation.
Density 0.872 ± 0.06 g/cm³[2]Standard liquid handling protocols apply during synthetic scale-up.

Section 2: Reactivity Profile and Synthetic Methodologies

The most robust and industrially relevant method for synthesizing 2,2-dimethylmorpholine is the acid-catalyzed cyclodehydration of a substituted di-alkanolamine, specifically 2-[(2-hydroxyethyl)amino]-2-methylpropan-1-ol[3].

Mechanistic Causality: The reaction relies on a strong acid (typically sulfuric acid) acting in a dual capacity. First, it protonates the hydroxyl group, converting it into a superior leaving group (water). Second, because the reaction is run with an excess of acid (1:1.5 to 1:3 molar ratio) at elevated temperatures (150–190°C), the acid acts as a dehydrating agent, shifting the thermodynamic equilibrium toward the cyclized morpholine product[3].

Synthesis A Precursor: 2-[(2-Hydroxyethyl)amino] -2-methylpropan-1-ol B Acid-Catalyzed Cyclodehydration A->B H2SO4 (Excess) 150-190°C C Water Removal (Equilibrium Shift) B->C Distillation (3-12 hrs) D Basification (pH > 12) C->D Ice + NaOH E Target: 2,2-Dimethylmorpholine D->E Purification

Workflow for the acid-catalyzed cyclodehydration synthesis of 2,2-dimethylmorpholine.

Experimental Protocol 1: Self-Validating Cyclodehydration Synthesis

Objective: Synthesize 2,2-dimethylmorpholine with integrated quality control checkpoints.

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a thermometer, and a Dean-Stark apparatus. Causality: The Dean-Stark trap is critical for continuously removing water, driving the equilibrium toward the product[3].

  • Reagent Loading: Carefully charge the flask with concentrated sulfuric acid. Cool the flask in an ice bath. Slowly add 2-[(2-hydroxyethyl)amino]-2-methylpropan-1-ol to achieve a 1:2 molar ratio (precursor to acid).

  • Cyclodehydration: Heat the mixture to 150–190°C for 3 to 12 hours[3]. Validation Checkpoint 1: Monitor the volume of water collected in the Dean-Stark trap. The reaction is nearing completion when water evolution ceases.

  • Work-up and Basification: Cool the mixture and cautiously pour it over crushed ice. Slowly add concentrated sodium hydroxide (NaOH) until the solution is strongly basic. Validation Checkpoint 2: Use pH paper to confirm a pH > 12. Causality: The product exists as a protonated salt in the acidic mixture; pH > 12 ensures complete deprotonation to the free base, enabling extraction[3].

  • Purification: Isolate the crude product via extraction and purify by fractional distillation. Validation Checkpoint 3: Confirm the product identity and purity (>98%) via GC-MS (target m/z = 115.18).

Section 3: Medicinal Chemistry Applications and Kinase Inhibition

The secondary amine (N4) of 2,2-dimethylmorpholine is highly reactive toward electrophiles, making it an ideal building block for drug discovery. It is extensively used to synthesize inhibitors targeting critical cellular pathways, including the PI3K/Akt/mTOR cascade in oncology and Cyclin G-associated kinase (GAK) in virology[1].

For instance, the incorporation of 2,2-dimethylmorpholine into isothiazolo[4,3-b]pyridine scaffolds has yielded potent, broad-spectrum antiviral agents[4]. These compounds act as classical Type I kinase inhibitors, competitively binding to the ATP pocket of GAK. Inhibiting GAK downregulates the phosphorylation of the AP2M1 subunit, a critical step that disrupts the intracellular trafficking required for viral assembly (e.g., Dengue virus)[4].

GAK_Pathway Inhibitor 2,2-Dimethylmorpholine Derivative GAK Cyclin G-associated Kinase (GAK) Inhibitor->GAK ATP-competitive Inhibition AP2M1 AP2M1 Subunit (Phosphorylated) GAK->AP2M1 Prevents Phosphorylation Viral Viral Entry & Assembly (e.g., DENV) AP2M1->Viral Disrupts Intracellular Trafficking

Mechanism of action for 2,2-dimethylmorpholine derivatives in GAK-mediated antiviral pathways.

Experimental Protocol 2: Self-Validating GAK Inhibition and AP2M1 Phosphorylation Assay

Objective: Evaluate the functional target engagement of synthesized 2,2-dimethylmorpholine derivatives.

  • Cell Culture & Treatment: Seed Huh7 cells in a multi-well plate. Treat the cells with varying concentrations of the 2,2-dimethylmorpholine derivative (e.g., 0.1 µM to 10 µM) for 30 minutes. Validation Checkpoint 1: Include a vehicle control (DMSO) and a known positive control GAK inhibitor to establish a reliable baseline and maximum inhibition threshold.

  • Phosphatase Inhibition: Add the PP2A inhibitor calyculin A to the culture for the final 30 minutes of incubation[4]. Causality: AP2M1 phosphorylation is highly transient due to endogenous phosphatase activity. Calyculin A "freezes" the phosphorylation state, allowing for accurate quantification of the kinase inhibitor's effect[4].

  • Lysis and Readout: Lyse the cells using a standard RIPA buffer supplemented with protease inhibitors. Quantify the levels of phosphorylated AP2M1 via Western blot or ELISA. Validation Checkpoint 2: Normalize the phosphorylated AP2M1 signal against total AP2M1 protein levels to ensure that observed reductions are due to kinase inhibition, not generalized cytotoxicity or variations in protein loading.

Conclusion

The 2,2-dimethylmorpholine ring is far more than a simple structural variation; it is a meticulously engineered scaffold that balances steric stability with targeted reactivity. By understanding the causality behind its synthesis and its behavior in biological systems, application scientists can leverage this moiety to overcome pharmacokinetic liabilities and design highly selective therapeutic agents.

Sources

Protocols & Analytical Methods

Method

Use of Tert-butyl 2,2-dimethylmorpholine-4-carboxylate in medicinal chemistry

Application Note: Tert-butyl 2,2-dimethylmorpholine-4-carboxylate in Medicinal Chemistry & Drug Discovery Executive Brief & Strategic Rationale Tert-butyl 2,2-dimethylmorpholine-4-carboxylate (often referred to as Boc-2,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Tert-butyl 2,2-dimethylmorpholine-4-carboxylate in Medicinal Chemistry & Drug Discovery

Executive Brief & Strategic Rationale

Tert-butyl 2,2-dimethylmorpholine-4-carboxylate (often referred to as Boc-2,2-dimethylmorpholine) is a highly privileged, synthetically versatile building block in modern drug discovery. It serves as the primary precursor for incorporating the 2,2-dimethylmorpholine moiety into active pharmaceutical ingredients (APIs)[1].

While unsubstituted morpholine is a ubiquitous feature in medicinal chemistry—often used to improve aqueous solubility and form critical hydrogen bonds with target proteins—it suffers from metabolic liabilities, specifically Cytochrome P450-mediated oxidation at the carbons adjacent to the oxygen atom. The strategic introduction of a gem-dimethyl group at the C2 position solves this liability. The methyl groups provide severe steric shielding, drastically reducing oxidative ring-opening[1]. Furthermore, in the context of kinase inhibitors (e.g., TAK1, PI3K, mTOR), the gem-dimethyl groups lock the morpholine ring into a rigid chair conformation, allowing the methyls to fill hydrophobic pockets in the kinase hinge region while the oxygen atom maintains its critical hydrogen-bond acceptor role[2].

Quantitative Profiling: Morpholine vs. 2,2-Dimethylmorpholine

To understand the causality behind selecting Boc-2,2-dimethylmorpholine for library synthesis, one must evaluate the physicochemical shifts induced by the gem-dimethyl substitution.

Physicochemical PropertyUnsubstituted Morpholine2,2-DimethylmorpholineImpact on Drug Design & Pharmacokinetics
Steric Hindrance (C2/C3) LowHigh (gem-dimethyl)Prevents CYP450-mediated oxidation and subsequent ring cleavage.
Lipophilicity (LogP) LowerHigherEnhances cell membrane permeability and blood-brain barrier (BBB) penetration.
Nitrogen Basicity (pKa) ~8.3~9.0Modulates the physiological ionization state, altering target residence time.
Target Binding Mode H-bond acceptorH-bond acceptor + HydrophobicMethyl groups engage in favorable Van der Waals interactions with residues like Cys-174 and Lys-63 in kinase ATP-binding sites[2].

Validated Synthetic Workflows

The incorporation of the 2,2-dimethylmorpholine scaffold into a drug candidate requires a two-phase synthetic approach: the quantitative removal of the Boc protecting group, followed by the strategic coupling of the sterically hindered secondary amine to a core scaffold.

Workflow A Boc-2,2-Dimethylmorpholine (TBDM) B Acidic Cleavage (TFA or HCl) A->B Deprotection C 2,2-Dimethylmorpholine (Free Amine / Salt) B->C -CO2, -Isobutylene D Buchwald-Hartwig (Pd-Catalyzed) C->D Aryl Halide E SNAr (Base-Promoted) C->E Heteroaryl Halide F Target API (Kinase Inhibitor) D->F C-N Bond E->F C-N Bond

Synthetic workflow for incorporating 2,2-dimethylmorpholine into APIs.

Protocol A: Quantitative Boc-Deprotection

The tert-butyl carboxylate (Boc) group stabilizes the amine during upstream synthetic steps. Its removal must be carefully managed to prevent the volatilization of the resulting low-molecular-weight free amine.

  • Causality of Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is utilized for rapid, homogeneous cleavage. The acid protonates the carbamate, driving the elimination of isobutylene gas and carbon dioxide[3].

Step-by-Step Procedure:

  • Dissolve Tert-butyl 2,2-dimethylmorpholine-4-carboxylate (1.0 eq) in anhydrous DCM to achieve a 0.2 M concentration.

  • Slowly add TFA (15–20 eq) at 0 °C to control the initial exothermic gas evolution[3].

  • Warm the reaction to room temperature and stir for 2–4 hours.

  • Validation & QC Checkpoint: Monitor via TLC (Ninhydrin stain). The disappearance of the UV-active/Boc-protected spot confirms completion.

  • Concentrate the mixture under reduced pressure (maintain bath temperature <30 °C to prevent amine loss).

  • Quench the residue with saturated aqueous NaHCO3 until pH 8 is reached, then extract the free amine into DCM. Dry over Na2SO4 and concentrate carefully. (Note: For long-term storage, treat the free amine with 4M HCl in dioxane to precipitate the stable hydrochloride salt).

Protocol B: Buchwald-Hartwig Amination (Sterically Hindered Coupling)

Coupling 2,2-dimethylmorpholine to unactivated aryl halides requires overcoming the steric bulk of the gem-dimethyl group adjacent to the secondary amine.

  • Causality of Reagents: A standard Pd(PPh3)4 catalyst will fail here. Instead, Pd2(dba)3 paired with Xantphos is required. Xantphos possesses a wide bite angle (~111°), which forces the palladium center into a geometry that highly accelerates the reductive elimination step, overcoming the steric clash of the morpholine methyls[3].

Step-by-Step Procedure:

  • In an oven-dried Schlenk flask, combine the Aryl Bromide (1.0 eq), 2,2-dimethylmorpholine (1.2–1.5 eq), and NaOtBu (3.0 eq) in anhydrous 1,4-dioxane (0.1 M)[3].

  • Add Xantphos (0.10 eq) and Pd2(dba)3 (0.05 eq).

  • Degas the mixture by bubbling Argon through the solution for 10 minutes.

  • Seal the flask and heat at 90–100 °C for 12–16 hours.

  • Validation & QC Checkpoint: Cool to room temperature, filter through a Celite pad, and analyze via LC-MS. The target mass should reflect the displacement of the bromide. 1H NMR should display a characteristic 6H singlet around δ 1.25 ppm, confirming the intact gem-dimethyl group[2].

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

For electron-deficient heteroaryl halides (e.g., 2-chloropyridines or 4-fluoropyrimidines), transition metal catalysis is unnecessary.

  • Causality of Reagents: N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to scavenge the generated HCl/HF. A polar aprotic solvent like DMF is critical as it stabilizes the highly polar Meisenheimer complex transition state, lowering the activation energy barrier for the substitution[4].

Step-by-Step Procedure:

  • Dissolve the Heteroaryl Halide (1.0 eq) and 2,2-dimethylmorpholine (1.2 eq) in anhydrous DMF (0.2 M).

  • Add DIPEA (2.0–3.0 eq).

  • Heat the reaction mixture to 80–100 °C for 4–8 hours[4].

  • Validation & QC Checkpoint: Quench with water and extract with Ethyl Acetate. Purify via flash chromatography. The success of the SNAr is self-validated by the disappearance of the downfield halogenated carbon in 13C NMR and an upfield shift of the adjacent aromatic protons in 1H NMR.

Pharmacological Application: Kinase Inhibition Pathways

Derivatives of 2,2-dimethylmorpholine have shown exceptional efficacy in oncology, specifically as inhibitors of the PI3K/Akt/mTOR pathway and TAK1 (Transforming growth factor-β-activated kinase 1)[1][2]. The morpholine oxygen acts as a critical anchor in the ATP-binding pocket, halting the phosphorylation cascade responsible for cancer cell proliferation.

Pathway Ligand Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor PI3K PI3K / TAK1 (Target Kinases) Receptor->PI3K Activation Akt Akt / mTOR Signaling Cascade PI3K->Akt Phosphorylation Drug 2,2-Dimethylmorpholine Derivatives Drug->PI3K Competitive Inhibition (ATP Pocket) Proliferation Cancer Cell Survival & Proliferation Akt->Proliferation

Mechanism of action for 2,2-dimethylmorpholine derivatives in kinase inhibition.

References

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC. Source: nih.gov. URL:[Link]

  • US11174250B2 - Substituted carboxamides as inhibitors of WDR5 protein-protein binding - Google Patents. Source: google.com.
  • WO2024141757A1 - Lsd1 modulators - Google Patents. Source: google.com.

Sources

Application

Application Note: Tert-butyl 2,2-dimethylmorpholine-4-carboxylate in Drug Discovery Pipelines

Executive Summary The morpholine ring is a ubiquitous, privileged pharmacophore in medicinal chemistry, frequently deployed to improve the aqueous solubility and target-binding affinity of drug candidates. However, unsub...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine ring is a ubiquitous, privileged pharmacophore in medicinal chemistry, frequently deployed to improve the aqueous solubility and target-binding affinity of drug candidates. However, unsubstituted morpholines suffer from a critical metabolic liability: they are highly susceptible to cytochrome P450 (CYP450)-mediated oxidation.

Tert-butyl 2,2-dimethylmorpholine-4-carboxylate (CAS: 1467262-20-9) serves as a strategic, Boc-protected building block designed to overcome this limitation. By introducing a gem-dimethyl group at the 2-position, medicinal chemists can sterically shield the adjacent metabolic "soft spots," dramatically enhancing the pharmacokinetic half-life of the resulting drug candidates [1]. This application note details the structural rationale, quantitative benefits, and validated synthetic protocols for integrating this building block into advanced kinase inhibitor pipelines.

Physicochemical Profiling & Structural Rationale

To effectively utilize this building block, it is critical to understand both its physical properties and the mechanistic causality behind its design.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name Tert-butyl 2,2-dimethylmorpholine-4-carboxylate
CAS Number 1467262-20-9
Molecular Formula C₁₁H₂₁NO₃
Molecular Weight 215.29 g/mol
Appearance White powder / Colorless semi-solid
Protecting Group tert-Butyloxycarbonyl (Boc)
Mechanistic Causality: Defeating CYP450 Oxidation

In standard morpholine rings, the carbon atoms adjacent to the oxygen and nitrogen atoms are highly vulnerable to oxidation by hepatic CYP450 enzymes (specifically CYP2J2, CYP4F2, and CYP3A4) [2]. This oxidation typically leads to ring-opening or the formation of inactive lactam metabolites, resulting in rapid drug clearance.

The incorporation of the 2,2-dimethyl moiety provides profound steric hindrance directly adjacent to the ethereal oxygen. This structural modification physically blocks the approach of the CYP450 heme-oxo active site. Furthermore, the tert-butyl carbamate (Boc) group ensures the secondary amine remains unreactive during upstream synthetic steps, allowing for orthogonal deprotection and functionalization via transition-metal catalysis.

Strategic Applications in Target-Based Drug Discovery

The 2,2-dimethylmorpholine scaffold has proven exceptionally valuable in the development of highly selective Kinase Inhibitors .

  • TAK1 Inhibitors (Multiple Myeloma): Molecular docking studies reveal that the oxygen atom in the cis-dimethylmorpholine ring interacts directly with the conserved Lys-63 residue in the ATP-binding site of TAK1. Simultaneously, the bulky methyl groups form highly favorable hydrophobic interactions with surrounding residues (Cys-174, Gly-45), significantly boosting target affinity compared to unsubstituted morpholines [3].

  • GAK Inhibitors (Broad-Spectrum Antivirals): Isothiazolo[4,3-b]pyridine-based inhibitors utilizing the 2,2-dimethylmorpholine moiety have demonstrated excellent Cyclin G-associated kinase (GAK) affinity, acting as classical Type I kinase inhibitors with potent antiviral activity [4].

Table 2: Quantitative Impact on Kinase Inhibition (TAK1 Model)

The following data illustrates the direct structure-activity relationship (SAR) improvement when substituting standard functional groups with the dimethylmorpholine moiety in an imidazo[1,2-b]pyridazine core [3].

Compound Modification (C6 Position)TAK1 Kinase Inhibition (% at 100 nM)Mechanistic Benefit
No Substituent26%Baseline activity
Piperidine46%Lacks key hydrogen-bonding oxygen
Unsubstituted Morpholine91%Good affinity, poor metabolic stability
cis-Dimethylmorpholine 95% Optimal affinity + steric protection

Experimental Workflows & Protocols

The following protocols represent a self-validating system for the deprotection and subsequent cross-coupling of Tert-butyl 2,2-dimethylmorpholine-4-carboxylate.

SynthesisWorkflow A Tert-butyl 2,2-dimethylmorpholine -4-carboxylate B Acidic Deprotection (HCl/Dioxane) A->B C 2,2-Dimethylmorpholine Hydrochloride B->C D Buchwald-Hartwig Cross-Coupling C->D F Lead Kinase Inhibitor (Sterically Protected) D->F Pd2(dba)3, RuPhos NaOtBu, Heat E Aryl/Heteroaryl Halide (e.g., Kinase Core) E->D

Chemical synthesis workflow from Boc-protected building block to sterically hindered kinase inhibitor.

Protocol A: Boc-Deprotection to yield 2,2-Dimethylmorpholine Hydrochloride

Causality Note: We utilize 4M HCl in dioxane rather than Trifluoroacetic acid (TFA). TFA leaves trifluoroacetate counterions that can poison palladium catalysts in downstream cross-coupling reactions. HCl yields a highly crystalline, easily handled hydrochloride salt.

  • Reaction Setup: Dissolve Tert-butyl 2,2-dimethylmorpholine-4-carboxylate (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under a nitrogen atmosphere.

  • Reagent Addition: Cool the flask to 0°C using an ice bath. Slowly add 4M HCl in dioxane (10.0 eq, 25 mL) dropwise over 10 minutes.

  • In-Process QC: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor the reaction via TLC (Ninhydrin stain) or LC-MS until the starting material peak (m/z 216[M+H]+) completely disappears.

  • Isolation: Concentrate the reaction mixture in vacuo. Triturate the resulting crude residue with cold diethyl ether (3 x 15 mL) to precipitate the 2,2-dimethylmorpholine hydrochloride salt.

  • Validation: Filter and dry under high vacuum. Confirm purity via ¹H NMR (D₂O); ensure the absence of the massive Boc singlet at ~1.4 ppm.

Protocol B: Buchwald-Hartwig Amination for Kinase Inhibitor Synthesis

Causality Note: The gem-dimethyl group creates significant steric bulk adjacent to the secondary amine. To prevent sluggish reductive elimination and beta-hydride elimination side-reactions, an electron-rich, sterically demanding biaryl phosphine ligand like RuPhos is strictly required.

  • Catalyst Preparation: In an oven-dried Schlenk flask, combine the target heteroaryl halide (e.g., 3-bromoimidazo[1,2-b]pyridazine) (1.0 eq), 2,2-dimethylmorpholine hydrochloride (from Protocol A, 1.2 eq), Pd₂(dba)₃ (0.05 eq), and RuPhos (0.10 eq).

  • Base Addition: Add Sodium tert-butoxide (NaOtBu, 3.0 eq). Note: Excess base is required to first neutralize the hydrochloride salt of the amine before the catalytic cycle can initiate.

  • Degassing: Seal the flask with a septum. Evacuate and backfill with ultra-pure Nitrogen three times. Add anhydrous, degassed Toluene (0.2 M concentration).

  • Reaction Execution: Heat the mixture to 90°C in a pre-heated oil bath for 12 hours.

  • Validation & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate and purify via silica gel flash chromatography. Validate the final compound via HRMS and ¹H/¹³C NMR, specifically noting the retention of the gem-dimethyl singlets (~1.2 ppm).

Biological Pathway Visualization

Once synthesized, these 2,2-dimethylmorpholine derivatives are frequently deployed to inhibit hyperactive oncogenic signaling cascades, such as the PI3K/AKT/mTOR pathway.

Pathway Inhibitor 2,2-Dimethylmorpholine Derived Inhibitor PI3K PI3K (Phosphoinositide 3-kinase) Inhibitor->PI3K ATP-competitive Inhibition mTOR mTORC1 Inhibitor->mTOR Dual Inhibition (Optional) Receptor Receptor Tyrosine Kinase (RTK) Receptor->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 AKT AKT / PKB PIP3->AKT Phosphorylation AKT->mTOR Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation

Mechanism of action of 2,2-dimethylmorpholine derivatives inhibiting the PI3K/AKT/mTOR pathway.

References

  • Linezolid Metabolism Is Catalyzed by Cytochrome P450 2J2, 4F2, and 1B1. Drug Metabolism and Disposition. Available at:[Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. National Institutes of Health (PMC). Available at:[Link]

  • Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity. National Institutes of Health (PMC). Available at:[Link]

Method

Title: Strategic C-2 Functionalization of Morpholines: A Detailed Guide to Grignard Reagent Addition to N-Boc Activated Intermediates

An Application Note and Protocol for Researchers Abstract The morpholine ring is a privileged scaffold in modern medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] However, the direct a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

The morpholine ring is a privileged scaffold in modern medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] However, the direct and selective functionalization of the C-2 position remains a significant synthetic challenge. This application note provides an in-depth guide to a powerful strategy for synthesizing 2-substituted N-Boc-morpholines via the addition of Grignard reagents. The core of this methodology relies on the in situ generation of a highly reactive N-acyliminium ion from a stable N-Boc-2-alkoxymorpholine precursor. We will detail the underlying mechanism, provide field-tested protocols, and discuss critical parameters and troubleshooting to enable researchers in drug discovery and chemical development to successfully implement this versatile reaction.

Introduction: The Significance of the Morpholine Scaffold

The morpholine heterocycle is a cornerstone of drug design due to its favorable physicochemical properties. It often imparts improved aqueous solubility, metabolic stability, and pharmacokinetic profiles to parent molecules. Consequently, methods for the stereoselective synthesis of substituted morpholines are of high value.[2][3] While various strategies exist, the introduction of carbon-based substituents at the C-2 position (alpha to the oxygen) provides a key vector for structural diversification. This guide focuses on a robust method that leverages the unique reactivity of the tert-butoxycarbonyl (Boc) protecting group to facilitate this transformation.

The Core Principle: Activating the Morpholine Ring via an N-Acyliminium Ion

Direct nucleophilic attack on the C-2 position of a simple N-Boc-morpholine is not feasible. The key to this transformation is the installation of a leaving group (e.g., methoxy, -OMe) at the C-2 position. The N-Boc group, in the presence of a Lewis acid (often the Grignard reagent's own magnesium halide, MgX₂), facilitates the elimination of this leaving group to generate a transient, planar, and highly electrophilic N-acyliminium ion intermediate.[4][5] This intermediate is then rapidly intercepted by the carbon nucleophile of the Grignard reagent to form a stable carbon-carbon bond, leading to the desired 2-substituted morpholine.[6][7]

The Boc group is critical; its electron-withdrawing nature stabilizes the positive charge on the nitrogen atom, making the formation of the iminium ion more favorable compared to N-alkyl-protected systems.[8][9]

Grignard_Mechanism cluster_0 Step 1: N-Acyliminium Ion Formation Start N-Boc-2-methoxymorpholine Iminium N-Acyliminium Ion (Electrophilic Intermediate) Start->Iminium Elimination LeavingGroup MeO⁻ Alkoxide Magnesium Alkoxide Intermediate Iminium->Alkoxide Attack LewisAcid MgX₂ (from Grignard) LewisAcid->Start Coordination Grignard Grignard Reagent (R-MgX) Grignard->Alkoxide C-C Bond Formation FinalProduct 2-Substituted N-Boc-Morpholine Alkoxide->FinalProduct Protonation Workup H₃O⁺ (Quench) Workup->Alkoxide

Figure 1: Reaction mechanism for Grignard addition.

Experimental Design and Key Parameters

Success in this reaction hinges on careful control of several key variables. The narrative below explains the causality behind these experimental choices.

  • Substrate Quality: The starting material, typically an N-Boc-2-alkoxymorpholine, must be of high purity and strictly anhydrous. Its synthesis is a prerequisite for the main reaction.

  • Grignard Reagent Integrity: Grignard reagents are potent bases and nucleophiles, highly sensitive to moisture and atmospheric CO₂.[7][10] Use freshly prepared or recently titrated reagents. An excess (typically 1.5 to 3.0 equivalents) is often required to act as both the nucleophile and to drive the formation of the acyliminium intermediate.

  • Solvent Choice: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether (Et₂O) are mandatory. These solvents are crucial as they solvate the magnesium center of the Grignard reagent, maintaining its reactivity and stability.[7]

  • Temperature Control: The reaction is highly exothermic. It is critical to initiate the addition at a low temperature (-78 °C to -40 °C) to control the reaction rate, suppress side reactions (like deprotonation of other acidic protons), and ensure selectivity.[5][11] The reaction is then typically allowed to warm slowly to room temperature to ensure completion.

  • Inert Atmosphere: All operations must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent the quenching of the Grignard reagent.[10]

Detailed Experimental Protocols

Safety First: Grignard reagents can be pyrophoric. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves. Ensure all glassware is oven- or flame-dried before use.

Protocol A: Synthesis of N-Boc-2-methoxymorpholine (Precursor)

This protocol is adapted from methodologies for creating α-alkoxy carbamates.

  • Dissolution: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-morpholine (1.0 equiv) in anhydrous methanol (approx. 0.2 M).

  • Electrolysis (Optional, Electrochemical Method): If using an electrochemical setup, equip the flask with graphite electrodes. Pass a constant current (e.g., 6 mA/cm²) through the solution at room temperature until 2.5 F/mol of charge has been consumed.

  • Alternative (Chemical Oxidation): If not using electrochemistry, alternative methods for α-oxidation followed by trapping with methanol can be employed, though they are often less direct.

  • Monitoring: Track the disappearance of starting material by Thin Layer Chromatography (TLC) or GC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield N-Boc-2-methoxymorpholine as a clear oil.

Protocol B: General Procedure for Grignard Addition
  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.

  • Substrate Addition: Dissolve the N-Boc-2-methoxymorpholine precursor (1.0 equiv) in anhydrous THF (to make a ~0.1 M solution) and add it to the reaction flask via cannula or syringe.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 2.0 equiv, 1.0 M solution in THF) dropwise via syringe over 15-20 minutes. Maintain the internal temperature below -65 °C during the addition. A color change or formation of a precipitate may be observed.

  • Reaction Progression: After the addition is complete, stir the mixture at -78 °C for 1 hour. Then, remove the cooling bath and allow the reaction to warm slowly to room temperature. Let it stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully cool the flask to 0 °C in an ice-water bath. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide intermediate and neutralizes any remaining Grignard reagent.[5]

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Shake and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash them with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-substituted N-Boc-morpholine.

Data Presentation: Expected Outcomes

The following table provides an overview of expected products and typical yields for the addition of various Grignard reagents to N-Boc-2-methoxymorpholine under the conditions described in Protocol B.

EntryGrignard Reagent (R-MgX)R GroupProductTypical Yield Range
1Phenylmagnesium bromidePhenylN-Boc-2-phenylmorpholine75-90%
2Methylmagnesium bromideMethylN-Boc-2-methylmorpholine60-75%
3Vinylmagnesium bromideVinylN-Boc-2-vinylmorpholine65-80%[5]
4Ethylmagnesium chlorideEthylN-Boc-2-ethylmorpholine65-80%
54-Methoxyphenylmagnesium bromide4-MeO-PhN-Boc-2-(4-methoxyphenyl)morpholine70-85%

Note: Yields are illustrative and can vary based on the scale of the reaction and the quality of the reagents.

Workflow Visualization

Experimental_Workflow A 1. Prepare Anhydrous Apparatus (Flame-dry all glassware) B 2. Prepare Precursor Solution (Dissolve N-Boc-2-alkoxymorpholine in anhydrous THF) A->B C 3. Cool to -78 °C (Dry ice/acetone bath) B->C D 4. Add Grignard Reagent (Slow, dropwise addition) C->D E 5. Reaction Monitoring (Warm to RT, stir, monitor by TLC) D->E F 6. Quench Reaction at 0 °C (Saturated aq. NH₄Cl) E->F G 7. Aqueous Work-up (Extraction with EtOAc) F->G H 8. Dry and Concentrate (Wash with brine, dry over Na₂SO₄) G->H I 9. Purification (Flash Column Chromatography) H->I J 10. Characterization (NMR, MS, etc.) I->J

Figure 2: Step-by-step experimental workflow.

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Wet glassware or solvent. 2. Deactivated Grignard reagent. 3. Reaction temperature too low for iminium formation.1. Ensure all equipment is rigorously dried. Use freshly opened anhydrous solvents. 2. Use freshly prepared or newly purchased Grignard reagent; titrate if necessary. 3. Ensure the reaction is allowed to warm to room temperature to drive it to completion.
Recovery of Starting Material 1. Insufficient Grignard reagent. 2. Inefficient formation of the N-acyliminium ion.1. Increase stoichiometry of the Grignard reagent to 2.5-3.0 equivalents. 2. Consider adding a Lewis acid co-catalyst like MgBr₂·OEt₂ (0.2 equiv) to the substrate solution before cooling.[5]
Multiple Products/Side Reactions 1. Reaction warmed too quickly. 2. Grignard reagent reacting with the Boc-carbonyl.1. Ensure slow warming after the addition is complete. Maintain careful temperature control. 2. This is less common but can occur; ensure low-temperature addition to favor attack at the more electrophilic iminium ion.

Conclusion

The addition of Grignard reagents to N-Boc-2-alkoxymorpholines is a highly effective and versatile method for synthesizing a diverse array of 2-substituted morpholines. By understanding the central role of the N-acyliminium ion intermediate and maintaining strict control over key experimental parameters, researchers can reliably access valuable building blocks for drug discovery and development. This protocol provides a solid foundation for the application of this powerful carbon-carbon bond-forming reaction.

References

  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid.Scilit.
  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid.
  • A New Strategy for the Synthesis of Substituted Morpholines.PMC - NIH.
  • Unusual C-2 selectivity of Grignard additions to N -Boc-protected isatin 3-imines.
  • Unusual C-2 selectivity of Grignard additions to N-Boc-protected isatin 3-imines.Organic & Biomolecular Chemistry (RSC Publishing).
  • Diastereoselective Synthesis of Morpholine Derivatives from Grignard Reagents and N-Sulfinyl Imines.Thieme E-Books & E-Journals.
  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.PMC - NIH.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.Semantic Scholar.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.Chemical Science (RSC Publishing).
  • Nucleophilic Addition of Hydride and Grignard Reagents: Alcohol Form
  • Reactions of Grignard Reagents.Master Organic Chemistry.
  • Grignard Addition to Imines Derived from Isatine: A Method for the Asymmetric Synthesis of Quaternary 3-Aminooxindoles.
  • Grignard Reaction Mechanism.BYJU'S.
  • Nucleophilic Addition of Grignard Reagents and Hydride Reagents: Alcohol Form
  • Grignard Reaction.Organic Chemistry Portal.
  • Synthesis of N-Boc-Propargylic and Allylic Amines by Reaction of Organomagnesium Reagents with N-Boc-Aminals and Their Oxidation to N-Boc-Ketimines.Organic Chemistry Portal.

Sources

Application

Application Note: Advanced N-Alkylation Strategies for 2,2-Dimethylmorpholine Intermediates

Executive Summary & Mechanistic Rationale The synthesis of N-substituted morpholine derivatives is a cornerstone of medicinal chemistry, owing to the favorable pharmacokinetic properties the morpholine scaffold imparts t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of N-substituted morpholine derivatives is a cornerstone of medicinal chemistry, owing to the favorable pharmacokinetic properties the morpholine scaffold imparts to bioactive molecules[1]. However, the functionalization of 2,2-dimethylmorpholine presents unique synthetic challenges compared to unsubstituted morpholine.

The presence of the gem-dimethyl group at the C2 position introduces significant steric shielding near the N4 nitrogen. This steric bulk slightly distorts the chair conformation and hinders the trajectory of incoming bulky electrophiles. Consequently, when attempting classical bimolecular nucleophilic substitution ( SN​2 ) with secondary or sterically hindered alkyl halides, the basicity of the amine often outcompetes its nucleophilicity, leading to undesired E2 elimination of the alkyl halide rather than the desired N-alkylation.

To navigate this, scientists must employ a causality-driven approach to method selection:

  • Direct SN​2 Alkylation : Optimal for unhindered primary electrophiles (e.g., methyl iodide, benzyl bromide) where the transition state is accessible[1].

  • Reductive Amination : The mandatory strategy for secondary or complex alkyl groups, as it bypasses the E2 elimination pathway by forming an intermediate iminium ion that is subsequently reduced[2].

G A 2,2-Dimethylmorpholine B Primary Alkyl Halide A->B Unhindered electrophile C Secondary/Bulky Halide A->C Steric clash at C2 D Direct SN2 Alkylation (K2CO3, MeCN) B->D High Yield E Reductive Amination (Carbonyl + NaBH(OAc)3) C->E Prevents E2 Elimination

Caption: Decision matrix for selecting the optimal N-alkylation pathway based on electrophile steric bulk.

Methodology A: Direct SN​2 Alkylation with Primary Halides

Causality & Optimization

For primary alkyl halides, direct alkylation is highly efficient. The choice of base and solvent is critical. Potassium carbonate ( K2​CO3​ ) in anhydrous acetonitrile ( CH3​CN ) is the industry standard[1]. K2​CO3​ provides a heterogeneous basic environment that effectively sponges the generated hydrohalic acid ( HX ) without being soluble enough to cause base-catalyzed hydrolysis of the alkyl halide. Acetonitrile provides a polar aprotic medium that stabilizes the SN​2 transition state, allowing the reaction to proceed smoothly at reflux (82°C).

Self-Validating Protocol

This protocol is designed with intrinsic chemical checks to validate success without immediate reliance on advanced spectroscopy.

  • Reaction Setup : To a 100 mL round-bottom flask, add 2,2-dimethylmorpholine (10 mmol, 1.15 g), anhydrous K2​CO3​ (20 mmol, 2.76 g), and anhydrous acetonitrile (40 mL). Stir at room temperature for 10 minutes to ensure uniform suspension.

  • Electrophile Addition : Add the primary alkyl halide (e.g., benzyl bromide, 10.5 mmol) dropwise.

  • Thermal Activation : Attach a reflux condenser and heat to 82°C.

  • Validation Check 1 (TLC) : After 4 hours, spot the mixture on a silica TLC plate (Eluent: Hexane/EtOAc 3:1). The secondary amine starting material (ninhydrin active, stains pink/purple) should be consumed, replaced by a higher Rf​ UV-active spot (the tertiary amine product)[1].

  • Workup & Validation Check 2 (Acid-Base Extraction) :

    • Filter out the inorganic salts and concentrate the filtrate.

    • Dissolve the crude residue in dichloromethane (DCM, 50 mL) and extract with 1M HCl (3 x 20 mL). Causality: The target tertiary amine becomes protonated and water-soluble, while unreacted neutral halides remain in the DCM layer.

    • Discard the DCM layer. Basify the aqueous layer with 2M NaOH to pH > 10. Validation: The solution will turn cloudy as the free-base tertiary amine crashes out.

    • Extract the aqueous layer with fresh DCM (3 x 20 mL), dry over Na2​SO4​ , and concentrate to yield the pure N-alkyl-2,2-dimethylmorpholine.

Quantitative Data Summary: Direct Alkylation
ElectrophileEquivalentsBaseSolventTemp (°C)Time (h)Expected Yield (%)
Benzyl Bromide1.05 K2​CO3​ (2.0 eq)MeCN82 (Reflux)4-685 - 92
Methyl Iodide1.10 K2​CO3​ (2.0 eq)MeCN25 (RT)2-490 - 95
Ethyl Bromoacetate1.05 Et3​N (1.5 eq)DCM25 (RT)6-875 - 80

Methodology B: Reductive Amination for Complex Scaffolds

Causality & Optimization

When introducing secondary alkyl groups (e.g., isopropyl, cyclohexyl), direct alkylation fails due to the steric clash with the C2-dimethyl group, resulting in elimination. Reductive amination solves this by reacting the amine with a ketone/aldehyde to form an iminium intermediate, which is then reduced[2].

Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the reductant of choice over sodium cyanoborohydride ( NaBH3​CN ). NaBH(OAc)3​ is less toxic and exhibits exquisite chemoselectivity: it reduces the iminium ion rapidly but reacts very sluggishly with the parent carbonyl compound, preventing the formation of unwanted alcohol byproducts[3].

Workflow S1 1. Condensation Amine + Carbonyl S2 2. Iminium Formation (In situ) S1->S2 S3 3. Selective Reduction NaBH(OAc)3 S2->S3 Fast S4 4. Acid-Base Extraction (Self-Validation) S3->S4 Quench S5 Pure Tertiary Amine S4->S5 pH > 10

Caption: Self-validating workflow for the reductive amination of 2,2-dimethylmorpholine.

Self-Validating Protocol
  • Iminium Formation : In a dry 100 mL flask under nitrogen, dissolve 2,2-dimethylmorpholine (10 mmol, 1.15 g) and the target ketone/aldehyde (10.5 mmol) in 1,2-dichloroethane (DCE, 30 mL). Add glacial acetic acid (10 mmol, 0.57 mL) to catalyze iminium formation. Stir at room temperature for 1 hour.

  • Reduction : Add NaBH(OAc)3​ (15 mmol, 3.18 g) in small portions over 10 minutes. Causality: Stepwise addition prevents thermal spikes and controls the evolution of hydrogen gas.

  • Reaction Monitoring : Stir at room temperature for 12-16 hours.

  • Quench & Validation Check 1 (Gas Evolution) : Carefully quench the reaction by adding saturated aqueous NaHCO3​ (30 mL). Validation: Effervescence ( CO2​ release) confirms the neutralization of acetic acid and the destruction of unreacted hydride species.

  • Workup : Separate the organic layer. Extract the aqueous layer once more with DCM (20 mL). Combine the organic layers, wash with brine, dry over Na2​SO4​ , and concentrate.

  • Validation Check 2 (LC-MS) : The crude mixture should exhibit a dominant mass peak corresponding to [M+H]+ of the target tertiary amine, with less than 5% of the reduced alcohol byproduct[3].

Quantitative Data Summary: Reductive Amination
Carbonyl CompoundEquivalentsReductantSolventTemp (°C)Time (h)Expected Yield (%)
Benzaldehyde1.05 NaBH(OAc)3​ (1.5 eq)DCE25 (RT)2-488 - 94
Acetone2.00 NaBH(OAc)3​ (2.0 eq)DCE25 (RT)12-1670 - 78
Cyclohexanone1.20 NaBH(OAc)3​ (1.5 eq)DCE25 (RT)16-2465 - 75

Future Directions: Recalcitrant Substrates

For highly recalcitrant tertiary alkyl halides where both SN​2 and reductive amination fail, modern approaches such as Halogen Abstraction-Radical Capture (HARC) utilizing copper metallaphotoredox catalysis have emerged. These methods generate an alkyl radical from the halide that couples with the copper-bound amine, bypassing traditional steric limitations entirely[4].

References

  • Title : Reductive Amination, and How It Works Source : Master Organic Chemistry URL : [Link]

  • Title : A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides Source : PubMed Central (PMC) URL :[Link]

Sources

Method

Application Note: Highly Efficient N-Boc Protection of 2,2-Dimethylmorpholine for Medicinal Chemistry Workflows

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized experimental design, and validated protocols for the synthesis of tert-butyl 2,2-dimeth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized experimental design, and validated protocols for the synthesis of tert-butyl 2,2-dimethylmorpholine-4-carboxylate.

Introduction & Scientific Rationale

In modern medicinal chemistry, the morpholine ring is a ubiquitous structural motif used to modulate the physicochemical properties of drug candidates, such as improving aqueous solubility and tuning basicity. However, standard morpholine is often susceptible to oxidative metabolism (e.g., via cytochrome P450 enzymes) at the carbon atoms adjacent to the oxygen or nitrogen.

The introduction of a gem-dimethyl group to form 2,2-dimethylmorpholine provides significant steric hindrance, effectively blocking metabolic degradation at the 2-position and altering the conformational landscape of the ring[1]. To utilize this valuable building block in multi-step syntheses (such as cross-coupling or amide bond formation), the secondary amine must be orthogonally protected.

The tert-butoxycarbonyl (Boc) group is the industry standard for amine protection due to its absolute stability toward catalytic hydrogenolysis, strong nucleophiles, and basic conditions, while remaining easily cleavable under mild acidic conditions (e.g., using TFA or HCl)[2].

Mechanistic Causality

The protection utilizes di-tert-butyl dicarbonate (Boc₂O). The reaction is driven by the nucleophilic attack of the sterically hindered secondary amine onto one of the electrophilic carbonyl carbons of Boc₂O[3]. This forms a transient tetrahedral intermediate that quickly collapses. The leaving group, a tert-butyl carbonate anion, abstracts a proton from the newly formed ammonium species and subsequently decomposes into tert-butanol and carbon dioxide (CO₂) gas[4]. The irreversible evolution of CO₂ gas acts as the thermodynamic driving force, pushing the reaction to completion[5].

Mechanism A 2,2-Dimethylmorpholine (Nucleophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B Boc2O (Electrophile) B->C Carbonyl Carbon D 4-Boc-2,2-dimethylmorpholine (Product) C->D Collapse & Deprotonation E CO2 (gas) + t-BuOH (Byproducts) C->E Leaving Group Decomposition

Mechanistic pathway of N-Boc protection highlighting nucleophilic attack and irreversible CO2 release.

Experimental Design & Optimization

The gem-dimethyl group at the 2-position of the morpholine ring introduces mild steric bulk near the secondary amine. While unhindered amines react with Boc₂O almost instantaneously, 2,2-dimethylmorpholine requires optimized conditions to ensure quantitative conversion without prolonged reaction times.

The table below summarizes the causality behind different solvent and base choices evaluated for this specific transformation[5].

Solvent SystemBase (Equiv)TempTimeYield (%)Scientific Rationale & Causality
DCM Triethylamine (1.2)0 °C to RT4 h92% Optimal. Et₃N acts as an efficient proton scavenger. DCM provides excellent solubility for all species.
THF / Water 1M NaOH (1.5)0 °C to RT6 h88%Biphasic system. Excellent if the starting morpholine is supplied as a hydrochloride salt.
Water / Acetone None (Catalyst-free)RT12 h85%Green chemistry approach[5]. Slower conversion due to the steric hindrance of the gem-dimethyl group.

Detailed Experimental Protocol

The following self-validating protocol utilizes the optimized Dichloromethane/Triethylamine system, ensuring high yield and straightforward purification.

Materials Required
  • 2,2-Dimethylmorpholine: 1.00 g (8.68 mmol, 1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O): 2.08 g (9.55 mmol, 1.1 equiv)

  • Triethylamine (Et₃N): 1.45 mL (10.4 mmol, 1.2 equiv)

  • Dichloromethane (DCM): 20 mL (Anhydrous)

  • Wash Solutions: 1M HCl (aq), Saturated NaHCO₃ (aq), Brine.

Step-by-Step Methodology
  • Reaction Setup:

    • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,2-dimethylmorpholine (1.00 g) and anhydrous DCM (15 mL).

    • Causality: DCM is chosen for its low boiling point and excellent solvation properties, which prevents the precipitation of intermediates.

  • Base Addition & Cooling:

    • Add Triethylamine (1.45 mL) to the solution. Place the flask in an ice-water bath to cool the mixture to 0 °C.

    • Causality: Cooling is critical because the subsequent addition of Boc₂O is exothermic. Et₃N is added to neutralize any trace acid and absorb the proton released during the reaction.

  • Electrophile Addition:

    • Dissolve Boc₂O (2.08 g) in 5 mL of DCM. Add this solution dropwise to the reaction flask over 10 minutes.

    • CRITICAL SAFETY STEP: Do not tightly seal the reaction vessel. Equip the flask with a vented septum or an inert gas bubbler. Causality: The reaction generates stoichiometric amounts of CO₂ gas; a closed system poses a severe explosion risk[3].

  • Reaction Propagation:

    • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours.

    • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Ninhydrin stain. The secondary amine starting material will stain strongly (pink/purple), whereas the Boc-protected product will not stain, allowing for clear visual confirmation of completion.

  • Aqueous Workup:

    • Dilute the reaction mixture with an additional 20 mL of DCM.

    • Wash the organic layer with 1M HCl (2 × 15 mL). Causality: This selectively protonates and extracts unreacted starting amine and Et₃N into the aqueous layer.

    • Wash with saturated aqueous NaHCO₃ (15 mL) to neutralize any residual acid, followed by Brine (15 mL) to pre-dry the organic phase.

  • Isolation:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The resulting product, tert-butyl 2,2-dimethylmorpholine-4-carboxylate, is typically obtained as a clear, viscous oil or low-melting solid in high purity (>95% by NMR) without the need for column chromatography.

Workflow Step1 1. Setup Dissolve 2,2-dimethylmorpholine in DCM Add Et3N, cool to 0°C Step2 2. Addition Dropwise addition of Boc2O in DCM Vent system to release CO2 gas Step1->Step2 Step3 3. Reaction Warm to RT Stir 4h, Validate completion via TLC Step2->Step3 Step4 4. Workup Wash with 1M HCl, NaHCO3, Brine Dry organic layer over Na2SO4 Step3->Step4 Step5 5. Isolation Concentrate in vacuo Yield pure N-Boc product Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of 4-Boc-2,2-dimethylmorpholine.

Troubleshooting & Quality Control

  • Incomplete Conversion: If TLC indicates remaining starting material after 4 hours, the steric hindrance of the gem-dimethyl group may be impeding the reaction. Solution: Add an additional 0.1 equiv of Boc₂O and a catalytic amount of DMAP (4-dimethylaminopyridine, 0.05 equiv). Note: DMAP drastically accelerates the reaction but causes rapid, vigorous CO₂ evolution[6].

  • Product Contamination (t-BuOH): A common impurity in the crude NMR is tert-butanol (singlet at ~1.2 ppm). Solution:tert-butanol is highly volatile and water-soluble; extended drying under high vacuum or an additional water wash during workup will resolve this.

References

  • Common Organic Chemistry - Boc Protection Mechanism (Boc2O). Available at:[Link][3]

  • Common Organic Chemistry - Boc Protection Mechanism (Boc2O + DMAP). Available at:[Link][6]

Sources

Application

Application Note: Morpholine Derivatives in Antifungal Drug Development

Introduction & Mechanistic Rationale Morpholine derivatives, including amorolfine and fenpropimorph, constitute a highly effective class of antifungal agents distinguished by their dual-target mechanism within the fungal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Morpholine derivatives, including amorolfine and fenpropimorph, constitute a highly effective class of antifungal agents distinguished by their dual-target mechanism within the fungal 1[1]. While traditional azole antifungals target lanosterol 14α-demethylase (ERG11), morpholines act further downstream, competitively inhibiting two critical enzymes:2[2].

This dual inhibition prevents the synthesis of ergosterol—a sterol essential for maintaining fungal cell membrane fluidity and integrity—and forces a 3[3]. Consequently, abnormal, sterically nonplanar sterol intermediates, primarily4, accumulate within the membrane[4]. The synergistic effect of ergosterol depletion and toxic ignosterol accumulation disrupts membrane architecture, induces aberrant chitin deposition, and ultimately exerts a potent 5[5].

Pathway Visualization

Morpholine_Mechanism lan Lanosterol erg11 ERG11 (14α-demethylase) lan->erg11 trienol 4,4-dimethylcholesta- 8,14,24-trienol erg24 ERG24 (Δ14-reductase) trienol->erg24 zym Zymosterol / Fecosterol erg2 ERG2 (Δ8-Δ7-isomerase) zym->erg2 epi Episterol erg Ergosterol (Depleted) epi->erg ign Ignosterol (Toxic Accumulation) erg11->trienol erg24->zym erg24->ign Pathway Shunt erg2->epi mor Morpholine Derivatives (e.g., Amorolfine) mor->erg24 mor->erg2

Dual inhibition of ERG24 and ERG2 by morpholines causes ergosterol depletion.

Structural Optimization: The Bioisosterism Strategy

Despite their potent in vitro activity, first-generation morpholines like amorolfine are largely restricted to topical applications (e.g., nail lacquers for onychomycosis) due to 1[1]. To overcome these pharmacokinetic limitations, drug development professionals have heavily utilized bioisosterism.

A prominent strategy involves the synthesis of 6, where specific carbon atoms in the morpholine framework are replaced with silicon[6]. Because silicon shares the same valency as carbon but possesses a larger covalent radius and lower electronegativity, this substitution enhances the molecule's lipophilicity and membrane penetration without fundamentally altering its binding geometry at the ERG24 and ERG2 active sites, resulting in 7[7].

Quantitative Data: Antifungal Efficacy

Table 1: Comparative MIC values of Morpholine Derivatives against Candida species.

CompoundTarget Enzyme(s)C. albicans MIC (µg/mL)C. glabrata MIC (µg/mL)Pharmacological Notes
Amorolfine ERG24, ERG20.01 - 0.10.03 - 0.25High topical efficacy; limited systemic use due to protein binding.
Fenpropimorph ERG24, ERG21.0 - 4.02.0 - 8.0Primarily agricultural; serves as a baseline scaffold for derivatives.
Sila-analogue 24 ERG24, ERG20.25 - 0.50.5 - 1.0Silicon-incorporated derivative demonstrating enhanced systemic potential.

(Data synthesized from standard susceptibility testing profiles of morpholine derivatives).

Experimental Protocols

Protocol 1: CLSI M27 Broth Microdilution for MIC Determination

Causality & Rationale: The8 is the authoritative standard for yeast susceptibility testing[8]. Morpholine derivatives contain a basic amine group (pKa ~7–8). Therefore, strict pH control using MOPS buffer is non-negotiable; minor pH fluctuations will alter the drug's ionization state, drastically skewing its ability to cross the fungal cell wall and yielding artificially high or low MIC values.

Workflow_MIC step1 1. Inoculum Prep (0.5 McFarland) step4 4. Inoculation (96-well plate) step1->step4 step2 2. Media Prep (RPMI 1640, pH 7.0) step3 3. Drug Dilution (0.008 - 16 µg/mL) step2->step3 step3->step4 step5 5. Incubation (35°C, 24-48h) step4->step5 step6 6. Endpoint Read (100% Inhibition) step5->step6

Step-by-step workflow for CLSI M27 broth microdilution MIC determination.

Workflow:

  • Inoculum Preparation: Subculture Candida spp. on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Suspend 5 distinct colonies in sterile saline (0.85%). Adjust turbidity to a 0.5 McFarland standard.

  • Media Preparation: Prepare RPMI 1640 medium (with L-glutamine, without bicarbonate) buffered to 9[9].

    • Self-Validation Check: Verify pH is exactly 7.0 ± 0.1 at room temperature prior to sterile filtration.

  • Drug Dilution: Prepare a 100x stock of the morpholine derivative in DMSO. Perform 2-fold serial dilutions in RPMI 1640 to achieve final well concentrations ranging from 0.008 to 16 µg/mL.

    • Self-Validation Check: Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced cytotoxicity.

  • Inoculation & Incubation: Dilute the standardized suspension 1:1000 in RPMI 1640. Add 100 µL of this working suspension to 100 µL of the drug dilutions in a 96-well U-bottom microtiter plate. Incubate at 35°C for 24-48 hours.

  • Endpoint Determination: Visually determine the MIC as the lowest concentration that inhibits 100% of visible growth.

    • Self-Validation Check: Include a drug-free growth control well and a sterile medium control well. The assay is only valid if the growth control exhibits distinct turbidity and the sterile control remains perfectly clear.

Protocol 2: Target Validation via Sterol Extraction and GC-MS Profiling

Causality & Rationale: To confirm that a novel morpholine derivative successfully engages ERG24 and ERG2, researchers must quantify the intracellular sterol profile. Direct lipid extraction is insufficient because many sterols are esterified and stored in lipid droplets. 6 is required to hydrolyze these esters, releasing free sterols for accurate GC-MS quantification[6]. The diagnostic biochemical footprint of morpholine action is a high ignosterol-to-ergosterol ratio.

Workflow:

  • Treatment: Grow C. albicans in 50 mL YPD broth to early exponential phase (OD600 ~0.5). Add the morpholine derivative at 0.5× MIC. Incubate for 4 hours at 30°C with shaking.

  • Harvest & Saponification: Centrifuge cells at 4,000 × g for 5 min. Wash twice with sterile distilled water. Resuspend the wet pellet in 3 mL of 25% alcoholic potassium hydroxide (KOH in 60% ethanol). Incubate in an 85°C water bath for 1 hour to saponify lipids.

  • Extraction: Cool the mixture to room temperature. Add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes to partition the non-saponifiable sterols into the organic (upper) phase.

  • Phase Separation: Centrifuge at 2,000 × g for 5 minutes. Carefully extract the upper n-heptane layer and transfer to a clean borosilicate glass vial.

  • GC-MS Analysis: Inject 1 µL of the heptane extract into a GC-MS equipped with a DB-5MS capillary column. Use a temperature gradient from 150°C to 300°C.

    • Self-Validation Check: Run a pure ergosterol standard before the experimental samples to calibrate the retention time and confirm the m/z 396 molecular ion peak. This ensures the GC-MS is properly tuned and prevents misidentification of complex sterol isomers.

References

  • Mechanism of action of Amorolfine - ChemicalBook. 1

  • Amorolfine - Doctor Fungus. 5

  • Preclinical data and mode of action of amorolfine - PubMed. 4

  • Ergosterol synthesis pathway and known inhibitors of the pathway enzymes. - ResearchGate. 6

  • Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review - Frontiers. 2

  • Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC. 7

  • Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review - PMC. 10

  • Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles - Frontiers. 3

  • Summary of MIC 90 values determined by CLSI M27-A2 broth microdilution - ResearchGate. 8

  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts - NJCCWEI. 9

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for Tert-butyl 2,2-dimethylmorpholine-4-carboxylate

Welcome to the Technical Support Center. As researchers scaling up the synthesis of Tert-butyl 2,2-dimethylmorpholine-4-carboxylate (also known as Boc-2,2-dimethylmorpholine), you are working with a highly valuable heter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers scaling up the synthesis of Tert-butyl 2,2-dimethylmorpholine-4-carboxylate (also known as Boc-2,2-dimethylmorpholine), you are working with a highly valuable heterocyclic building block widely utilized in medicinal chemistry and drug development[1].

While the morpholine core provides a rigid scaffold for functionalization, the 2,2-dimethyl substitution introduces unique steric and electronic properties that can complicate synthesis[1]. This guide is designed by Senior Application Scientists to help you troubleshoot low yields, understand the mechanistic causality behind reaction failures, and implement self-validating protocols.

Synthetic Workflow Overview

The most robust industrial and bench-scale approach involves a two-step sequence: the acid-catalyzed cyclodehydration of an amino alcohol precursor to form the morpholine core, followed by chemoselective Boc-protection of the secondary amine[2].

SynthesisWorkflow A Precursor: 2-[(2-Hydroxyethyl)amino] -2-methylpropan-1-ol B Step 1: Cyclodehydration (H2SO4, 150-190°C) Water Removal A->B C Intermediate: 2,2-Dimethylmorpholine (Free Base) B->C D Step 2: Boc Protection ((Boc)2O, DMAP, DCM) pH > 9 C->D E Target Product: Tert-butyl 2,2-dimethylmorpholine -4-carboxylate D->E

Figure 1: Two-step synthetic workflow for Tert-butyl 2,2-dimethylmorpholine-4-carboxylate.

Part 1: Morpholine Core Assembly (Cyclodehydration)

Q1: My cyclodehydration step to form the 2,2-dimethylmorpholine core suffers from severe charring and yields below 40%. How can I optimize this?

Mechanistic Causality: Charring and resinification are direct results of localized overheating and oxidative degradation caused by concentrated sulfuric acid at temperatures exceeding 190°C[2]. Furthermore, cyclodehydration is an equilibrium reaction. If the water generated during the dehydration is not continuously removed, the reaction stalls, preventing full conversion.

The Solution: You must strictly control the temperature within the 150°C to 190°C window and implement a Dean-Stark apparatus to drive the equilibrium forward by physically removing water[2]. Additionally, the molar ratio of the amino alcohol to H₂SO₄ must be maintained between 1:1.5 and 1:3. This ensures complete protonation of the hydroxyl group (making it a superior leaving group) without providing excess acid that drives degradation[2].

Protocol 1: Optimized Acid-Catalyzed Cyclodehydration

Self-Validating Methodology for 2,2-Dimethylmorpholine Free Base

  • Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a thermometer, and a Dean-Stark trap attached to a reflux condenser[2].

  • Acid Charging: Carefully add concentrated sulfuric acid (2.0 equivalents) to the flask and cool it in an ice bath[2].

  • Precursor Addition: While maintaining rigorous stirring, slowly add 2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol (1.0 equivalent) dropwise to prevent exothermic spiking[2].

  • Cyclization: Heat the reaction mixture to 170°C.

    • Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is proceeding correctly if water begins to collect. Maintain heating for 3-5 hours until water evolution ceases[2].

  • Workup: Cool the mixture to room temperature and cautiously pour it onto crushed ice.

    • Validation Checkpoint: Basify the acidic solution with concentrated NaOH. Use a pH meter or indicator strip to confirm the pH is strictly >12[2]. If the pH is lower, the morpholine remains water-soluble as a sulfate salt, and extraction will fail.

  • Extraction: Extract the free base with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Part 2: Chemoselective Boc-Protection

Q2: The subsequent Boc-protection of my 2,2-dimethylmorpholine stalls at 60% conversion. How do I push this to >90%?

Mechanistic Causality: While the morpholine nitrogen (position 4) is not directly adjacent to the 2,2-dimethyl groups, the substitution slightly alters the ring's conformational flexibility. In standard biphasic conditions (DCM/H₂O), the pH can drop as the reaction liberates protons. If the pH drops below 8, the morpholine nitrogen protonates, forming an unreactive ammonium salt and stalling the nucleophilic attack on the di-tert-butyl dicarbonate ((Boc)₂O)[3].

The Solution: Shift from a standard biphasic system to an anhydrous system using a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP acts as a powerful nucleophilic catalyst, attacking (Boc)₂O to form a highly electrophilic N-Boc-pyridinium intermediate. This intermediate rapidly transfers the Boc group to the morpholine nitrogen, bypassing the sluggish kinetics and achieving yields >90%[4].

Quantitative Data: Comparative Boc Protection Conditions
MethodReagents & SolventsTemp & TimeTypical YieldMechanistic Advantage
Standard Biphasic (Boc)₂O, NaOH, DCM/H₂O0°C to RT, 6-12h80-85%Schotten-Baumann conditions trap acid byproducts in the aqueous layer[3].
Anhydrous + Base (Boc)₂O, TEA, THFRT, 4-8h85-90%Triethylamine (TEA) acts as an acid scavenger in a homogenous system.
Catalytic DMAP (Boc)₂O (1.2 eq), DMAP (0.1 eq), DCM25°C, 3h>90% DMAP forms a highly reactive electrophilic intermediate, maximizing conversion[4].
Protocol 2: Catalytic Boc-Protection

Self-Validating Methodology for Tert-butyl 2,2-dimethylmorpholine-4-carboxylate

  • Dissolution: Dissolve the 2,2-dimethylmorpholine free base (1.0 equivalent) in anhydrous DCM[4].

  • Catalyst Addition: Add DMAP (0.1 equivalents) to the solution[4].

  • Reagent Addition: Slowly add (Boc)₂O (1.2 equivalents) dropwise at room temperature (25°C)[4]. Note: Mild effervescence (CO₂ gas evolution) is a positive visual indicator that the reaction has initiated.

  • Reaction Monitoring: Stir the mixture at 25°C for 3 hours[4].

    • Validation Checkpoint: Perform Thin Layer Chromatography (TLC). Stain the plate with Ninhydrin. The reaction is complete when the ninhydrin-active spot (free secondary amine) completely disappears.

  • Purification: Wash the organic layer with 1M HCl (to remove DMAP and unreacted amine), followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄, filter, and concentrate[3].

Part 3: Troubleshooting & Analytics

Q3: During the final workup of the Boc-protection step, I encounter stubborn emulsions. How can I ensure high recovery?

Mechanistic Causality: Emulsions in this specific workflow typically form due to the presence of unreacted morpholine salts or minor polymeric byproducts acting as surfactants at the DCM/water interface. The Solution: Do not shake the separatory funnel vigorously; invert it gently. If an emulsion forms, filter the entire biphasic mixture through a thin pad of Celite before separation. Alternatively, add saturated brine (NaCl) to the funnel; this increases the ionic strength of the aqueous layer, decreasing the solubility of organic compounds in the water phase and forcing the phase separation.

TroubleshootingLogic Issue Symptom: Low Overall Yield (<50%) Diag1 Isolate Step 1: Cyclization Yield < 60% Issue->Diag1 Diag2 Isolate Step 2: Boc Protection Yield < 85% Issue->Diag2 Root1 Root Cause: Charring or Incomplete Dehydration Diag1->Root1 Root2 Root Cause: Amine Protonation or Sluggish Kinetics Diag2->Root2 Sol1 Action: Control Temp (150-190°C) & Use Dean-Stark Trap Root1->Sol1 Sol2 Action: Maintain pH > 9 & Add 0.1 eq DMAP Root2->Sol2

Figure 2: Diagnostic logic tree for troubleshooting low yields in morpholine synthesis.

Sources

Optimization

Technical Support Center: Troubleshooting 2,2-Dimethylmorpholine Synthesis &amp; Side Product Identification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in optimizing the synthesis of 2,2-dime...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in optimizing the synthesis of 2,2-dimethylmorpholine.

The 2,2-dimethylmorpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, metabolic stability, and target binding affinity[1]. It is a critical building block in the development of PI3K/mTOR inhibitors for oncology and GAK (cyclin G-associated kinase) inhibitors for broad-spectrum antiviral applications[1][2]. However, the standard synthesis route—acid-catalyzed cyclodehydration—is highly susceptible to side reactions that compromise yield and purity[3]. This guide provides mechanistic insights, self-validating protocols, and analytical troubleshooting steps to identify and eliminate these impurities.

Mechanistic Causality of Side Product Formation

Understanding the thermodynamic and kinetic pathways of your reaction is the first step in troubleshooting. The standard synthesis involves heating 2-[(2-hydroxyethyl)amino]-2-methylpropan-1-ol in the presence of a strong acid (e.g., H₂SO₄)[3].

Pathway SM 2-[(2-Hydroxyethyl)amino] -2-methylpropan-1-ol Protonated Protonated Intermediate SM->Protonated H2SO4, 0°C to RT Product 2,2-Dimethylmorpholine (Target Scaffold) Protonated->Product 150-190°C Intramolecular Cyclization Elim Alkene Byproduct (Elimination) Protonated->Elim >190°C E1/E2 Elimination Polymer Oligomers / Charring (Decomposition) Protonated->Polymer Localized Overheating Intermolecular Condensation

Reaction pathway showing desired cyclization versus elimination and decomposition side reactions.

Frequently Asked Questions (Troubleshooting)

Q: Why is my reaction yielding a complex, dark mixture instead of clean 2,2-dimethylmorpholine? A: The formation of complex, dark mixtures is driven by localized overheating and the oxidative nature of the catalyst[3]. Sulfuric acid acts as both a dehydrating agent and a catalyst. If the internal temperature exceeds 190°C, the reaction shifts from an intramolecular SN2-like cyclization to entropy-driven E1/E2 eliminations, forming alkene byproducts. Furthermore, poor stirring in highly viscous acidic mixtures leads to localized hot spots, causing oxidative charring and intermolecular condensation (resinification)[3][4].

Q: How do I analytically differentiate unreacted starting material from elimination side products? A: Unreacted precursor will show a mass of m/z 134.2 [M+H]⁺ in LC-MS, whereas the elimination byproduct (alkene) and the desired 2,2-dimethylmorpholine are isobaric, both showing a mass of m/z 116.2 [M+H]⁺. To differentiate the latter two, you must use ¹H NMR: the elimination product will exhibit distinct olefinic protons (multiplets between 5.0–6.0 ppm), which are entirely absent in the fully saturated morpholine ring.

Q: Are there greener, milder alternatives to the harsh acid-catalyzed cyclodehydration? A: Yes. A modern, highly selective approach involves the monoalkylation of 2-amino-2-methyl-1-propanol with ethylene sulfate, followed by base-promoted cyclization[5]. The intermediate formed is a zwitterion, which inherently prevents over-alkylation (a common side reaction with standard alkyl halides). This method operates at much lower temperatures (60°C) and significantly reduces decomposition byproducts[5].

Quantitative Data & Analytical Signatures

To effectively troubleshoot, you must compare your empirical data against established benchmarks. Use the tables below to identify your specific side products and optimize your reaction parameters.

Table 1: Analytical Signatures of 2,2-Dimethylmorpholine and Common Side Products
CompoundMolecular WeightLC-MS (m/z [M+H]⁺)Key ¹H NMR Signature (CDCl₃)Causality / Origin
2,2-Dimethylmorpholine 115.17116.2Singlet at ~1.2 ppm (6H, gem-dimethyl)Desired cyclodehydration
Starting Material 133.19134.2Broad singlets (OH, NH exchangeable)Incomplete reaction (Temp < 150°C)
Alkene Byproduct 115.17116.2Olefinic peaks at 5.0–6.0 ppmE1/E2 Elimination (Temp > 190°C)
Oligomers / Resins > 230Broad polymeric smearBroad, unresolved aliphatic humpsLocalized overheating / Oxidation
Table 2: Optimization of Cyclodehydration Conditions
Temperature (°C)Acid:Substrate RatioTime (h)Yield (%)Major Impurity Observed
1301:1615Starting Material
160 2:1 4 78 None (Optimal)
1902:1445Alkene Byproduct
2103:12< 10Charring / Resinification

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies include built-in checkpoints to ensure each step has succeeded before you proceed to the next.

Protocol A: Acid-Catalyzed Cyclodehydration Synthesis
  • Reagent Mixing: In a round-bottom flask equipped with a mechanical stirrer, cool 1.0 equivalent of 2-[(2-hydroxyethyl)amino]-2-methylpropan-1-ol to 0°C. Slowly add 2.0 equivalents of concentrated H₂SO₄ dropwise.

    • Validation Checkpoint: The mixture should remain a clear, viscous liquid. If it turns brown immediately, the addition rate is too fast, causing exothermic degradation.

  • Heating and Cyclization: Equip the flask with a Dean-Stark apparatus. Heat the mixture to an internal temperature of 160°C for 4 hours.

    • Validation Checkpoint: Monitor the Dean-Stark trap. The collection of the theoretical volume of water (1 equivalent) validates the completion of the dehydration step. If water evolution stops prematurely, the reaction has stalled.

  • Quenching and Basification: Pour the cooled mixture over crushed ice and slowly basify with 40% NaOH aqueous solution until the pH reaches 12.

    • Validation Checkpoint: The morpholine derivative is highly water-soluble at low pH (as a sulfate salt). Reaching pH > 10 ensures the amine is fully deprotonated (free base), which is validated by the visual separation of a distinct organic layer (oil) atop the aqueous phase.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Analytical Validation & Side Product Identification
  • Sample Preparation: Dissolve 5 mg of the crude reaction mixture in 1 mL of LC-MS grade Methanol.

    • Validation Checkpoint: Complete dissolution indicates the absence of highly cross-linked polymeric resins. If a dark, insoluble residue remains, severe charring has occurred during synthesis.

  • LC-MS Analysis: Inject 1 µL onto a C18 column using a gradient of 5-95% Acetonitrile/Water (with 0.1% Formic Acid).

    • Validation Checkpoint: The presence of a dominant peak at m/z 116.2 [M+H]⁺ confirms the morpholine mass. If the dominant peak is m/z 134.2, the cyclization is incomplete.

  • ¹H NMR Confirmation: Dissolve 15 mg of the purified fraction in CDCl₃.

    • Validation Checkpoint: Scan the 5.0–6.0 ppm region. The complete absence of signals in this region validates that the m/z 116.2 peak corresponds exclusively to 2,2-dimethylmorpholine, successfully ruling out the isobaric alkene elimination byproduct.

Troubleshooting Decision Logic

Use the following decision tree to rapidly diagnose and correct issues based on the analytical feedback from Protocol B.

Troubleshooting Issue Impure Product / Low Yield LCMS LC-MS & NMR Analysis Issue->LCMS Unreacted High Starting Material (m/z 134.2) LCMS->Unreacted Incomplete Reaction Alkene Alkene Side Product (m/z 116.2 + NMR Olefin) LCMS->Alkene Overheating / E2 Action1 Increase Temp to 160°C Extend Reaction Time Unreacted->Action1 Action2 Reduce Temp Increase Stirring Rate Alkene->Action2

Troubleshooting decision tree for identifying and resolving side products via analytical feedback.

References

  • Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity. PMC/NIH. Available at:[Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at:[Link]

Sources

Troubleshooting

MorphoTech Support Center: Advanced Troubleshooting for Substituted Morpholine Synthesis

Welcome to the MorphoTech Technical Support Center. Morpholines are privileged pharmacophores in medicinal chemistry, ranking among the most frequently utilized heterocycles in FDA-approved small-molecule drugs[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the MorphoTech Technical Support Center. Morpholines are privileged pharmacophores in medicinal chemistry, ranking among the most frequently utilized heterocycles in FDA-approved small-molecule drugs[1]. However, synthesizing highly substituted, chiral, or sterically hindered morpholines often presents significant challenges, including poor regioselectivity, over-alkylation, and racemization.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, validated protocols, and mechanistic insights to overcome these synthetic bottlenecks.

Expert FAQs: Troubleshooting Common Synthetic Bottlenecks

Q: My classical dehydrative cyclization of diethanolamines is yielding complex polymeric mixtures and elimination side-products. How can I improve the yield? A: Classical dehydrative cyclizations often rely on harsh Brønsted acids (e.g., concentrated H2​SO4​ ) and elevated temperatures[2]. These conditions thermodynamically favor E1/E2 elimination over the desired intramolecular SN​2 etherification, leading to polymerization and alkene byproducts. Solution: Pivot to a redox-neutral, base-mediated approach. Recent advances demonstrate that reacting 1,2-amino alcohols with ethylene sulfate in the presence of tBuOK provides a highly efficient, mild alternative that suppresses elimination pathways entirely[3].

Q: I am attempting to synthesize a cis-3,5-disubstituted morpholine from a chiral amino alcohol, but I am losing enantiomeric excess (ee) during the cyclization step. What is the mechanistic cause? A: Loss of stereofidelity typically occurs when the leaving group activation (e.g., mesylation/tosylation) allows the reaction to drift from a concerted SN​2 mechanism into an SN​1 pathway, forming a planar carbocation intermediate. Solution: Utilize a Palladium-catalyzed carboamination strategy. By converting enantiopure N -Boc amino alcohols to O -allyl ethanolamines, you can perform a Pd-catalyzed coupling with an aryl bromide. This proceeds via a syn-aminopalladation through a rigid, boat-like transition state, locking the stereocenters and yielding the cis-3,5-disubstituted morpholine as a single stereoisomer[4].

Q: I need to synthesize a library of heavily substituted 2-aryl morpholines, but prefunctionalizing my starting materials is taking too many steps. Is there a direct route? A: Yes. You can utilize a photocatalytic, diastereoselective annulation strategy. By employing a visible-light-activated photocatalyst alongside a Lewis acid and triflic acid, you can construct 2-aryl morpholines directly from unactivated starting materials[5]. The triflic acid plays a critical mechanistic role: it protonates the substrate to stabilize the radical cation intermediate, preventing premature oxidation and driving the stereoselective ring closure[5].

Visual Troubleshooting & Mechanistic Workflows

Decision matrix for selecting the optimal morpholine synthesis route based on substitution needs.

Mechanistic pathway for the photocatalytic diastereoselective annulation of 2-aryl morpholines.

Quantitative Data: Comparison of Morpholine Synthesis Strategies

To assist in route scouting, the following table summarizes the quantitative performance metrics of modern morpholine synthesis methodologies.

Synthesis MethodologyKey Reagents / CatalystsTarget Substitution PatternAverage Yield (%)Stereocontrol (ee / dr)Primary Limitation
Dehydrative Cyclization [2] H2​SO4​ or HCl , HeatUnsubstituted / Simple30 - 60%Poor (Racemizes)Harsh conditions cause elimination.
Ethylene Sulfate Monoalkylation [3]Ethylene Sulfate, tBuOK Substituted from 1,2-amino alcohols75 - 95%Retains starting eeRequires specific temperature control.
Pd-Catalyzed Carboamination [4]Pd(0), Aryl Bromidecis-3,5-disubstituted65 - 85%Excellent (>95% ee)Requires pre-formation of O -allyl ethers.
Photocatalytic Annulation [5]Ru/Ir Photocatalyst, Lewis Acid, Triflic Acid2-Aryl, Tri/Tetra-substituted70 - 90%High dr (up to 20:1)Requires specialized photoreactor setup.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the analytical checkpoints.

Protocol A: Redox-Neutral Synthesis via Ethylene Sulfate (Scale-up Friendly)

This protocol solves the classic "over-alkylation" issue. The causality behind its success lies in the initial SN​2 attack: opening the ethylene sulfate ring generates an anionic sulfate intermediate. This negative charge drastically reduces the nucleophilicity of the nitrogen, electronically preventing a second alkylation event prior to cyclization[3],[1].

Materials: 1,2-amino alcohol (1.0 equiv), Ethylene sulfate (1.1 equiv), tBuOK (2.5 equiv), anhydrous THF.

  • Initiation: Dissolve the 1,2-amino alcohol in anhydrous THF (0.2 M) under an inert N2​ atmosphere. Cool the reaction flask to 0 °C.

  • Monoalkylation: Add ethylene sulfate (1.1 equiv) portion-wise over 10 minutes. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 2 hours.

    • Validation Checkpoint 1: Pull a 10 µL aliquot, quench with MeOH, and analyze via LC-MS. You must observe the intermediate mass [M+H]+ corresponding to the monoalkylated sulfate. If starting material remains, verify the integrity of your ethylene sulfate. If double alkylation is observed, your cooling bath failed during addition.

  • Cyclization: Once monoalkylation is confirmed complete, cool the reaction back to 0 °C. Add tBuOK (2.5 equiv) in one portion. The strong base facilitates the intramolecular displacement of the sulfate group.

  • Completion: Stir at room temperature for 4 hours. Quench with saturated aqueous NH4​Cl and extract with EtOAc (3x).

  • Purification: Dry the combined organic layers over Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Photocatalytic Diastereoselective Annulation for 2-Aryl Morpholines

This protocol is ideal for complex medicinal chemistry scaffolds where prefunctionalization is unfeasible[5].

Materials: Unactivated alkene/amino alcohol substrate (1.0 equiv), Photocatalyst (e.g., 2​ , 2 mol%), Lewis Acid (e.g., Mg(OTf)2​ , 20 mol%), Triflic Acid (1.0 equiv), anhydrous CH3​CN .

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the substrate, photocatalyst, and Lewis acid.

  • Degassing: Dissolve the mixture in anhydrous CH3​CN (0.1 M). Degas the solution via three freeze-pump-thaw cycles to remove dissolved oxygen (which would quench the excited state photocatalyst).

  • Activation: Under an argon atmosphere, inject Triflic Acid (1.0 equiv).

    • Causality Note: Triflic acid is strictly required to protonate the substrate, which prevents the premature oxidation of the product and stabilizes the transient radical cation intermediate[5].

  • Irradiation: Irradiate the reaction mixture with a 450 nm blue LED array at room temperature for 16 hours. Ensure vigorous stirring to maintain uniform light penetration.

    • Validation Checkpoint 2: Monitor via TLC (UV active). The disappearance of the starting material should coincide with the appearance of a highly fluorescent intermediate spot before final product formation.

  • Workup: Dilute the mixture with CH2​Cl2​ , wash with saturated NaHCO3​ to neutralize the triflic acid, dry over MgSO4​ , and concentrate for purification.

References

  • Morpholine synthesis - Organic Chemistry Portal Organic Chemistry Portal[Link]

  • A New Strategy for the Synthesis of Substituted Morpholines - PMC - NIH National Institutes of Health (NIH) [Link]

  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation | Journal of the American Chemical Society ACS Publications[Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv ChemRxiv[Link]

  • DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL INDENOISOQUINOLINES AS POTENTIAL ANTICANCER AGENTS - Purdue e-Pubs Purdue University[Link]

Sources

Optimization

Managing impurities during the synthesis of morpholine intermediates

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. In process chemistry, resolving an issue requires understanding the thermodynamic and kinetic forces driving it.

Morpholine is a privileged heterocyclic scaffold critical to the synthesis of blockbuster drugs (such as the antibiotic linezolid and the anticancer agent gefitinib) and various agrochemicals[1]. However, synthesizing morpholine and its derivatives—whether via diethanolamine (DEA) dehydration, diethylene glycol (DEG) amination, or advanced monoalkylation—frequently results in complex impurity profiles. This guide will decode the mechanistic root causes of these impurities and provide self-validating protocols to ensure high-yield, high-purity syntheses.

Section 1: Core Synthesis Routes & Impurity Profiling (FAQ)

Q1: What are the primary impurities generated during the acid-catalyzed dehydration of diethanolamine (DEA), and what is the chemical causality behind them? A1: The DEA route relies on strong acids (like H₂SO₄ or HCl) to protonate the hydroxyl groups, turning them into excellent leaving groups for subsequent intramolecular cyclization. Impurities arise when competing kinetic pathways outpace this cyclization[2]:

  • N-hydroxyethylmorpholine: Formed when the secondary amine of an unreacted DEA molecule acts as a nucleophile, attacking the protonated intermediate of another DEA molecule before it can close its own ring.

  • Ethylene Imine (Aziridine) Derivatives: If monoethanolamine is present as a trace impurity in the starting DEA feedstock, the dehydration conditions can yield highly toxic ethylene imine[3].

  • Polymeric "Heavies": Prolonged heating at temperatures exceeding 215°C shifts the thermodynamic preference toward intermolecular etherification and amination, creating high-molecular-weight poly(ether-amines)[2].

Q2: How does the impurity profile shift when utilizing the diethylene glycol (DEG) amination route? A2: The DEG route is a catalytic surface phenomenon, reacting DEG with ammonia over a hydrogenation catalyst (e.g., Ni/Cu/Co) at high temperatures and pressures. The impurities here are byproducts of incomplete catalysis or side-reductions[2]:

  • 2-(2-Aminoethoxy)ethanol (AEE): The primary intermediate. Incomplete catalytic conversion leaves AEE in the product mixture.

  • N-ethylmorpholine: Formed via the reductive amination of acetaldehyde (a thermal degradation product of DEG) with the newly formed morpholine product.

Q3: When synthesizing substituted morpholine derivatives from 1,2-amino alcohols, how can I prevent over-alkylation? A3: Traditional annulation requires multiple protection/deprotection steps to avoid over-alkylation of the highly nucleophilic nitrogen. A modern, field-proven approach utilizes ethylene sulfate (ES). The causality of clean monoalkylation relies on the formation of a highly stable zwitterionic intermediate that inherently resists further alkylation due to steric and electronic deactivation, remaining stable until a strong base is introduced to force cyclization[4].

Section 2: Troubleshooting Guide for Impurity Management

Issue: Low Conversion and High Water Content in the DEA Route

  • Causality: Water is a stoichiometric byproduct of DEA dehydration. Because the reaction exists in a thermodynamic equilibrium, high water concentration hydrolyzes the protonated intermediates and pushes the equilibrium backward.

  • Solution: Do not simply increase the reactor temperature, as this exponentially increases the kinetic rate of intermolecular condensation (forming "heavies"). Instead, implement continuous water removal via azeotropic distillation (using toluene) or a Dean-Stark apparatus to drive the equilibrium forward via Le Chatelier's principle[5].

Issue: Massive Yield Loss During Aqueous Extraction

  • Causality: Morpholine is highly polar. Its ether oxygen and secondary amine form a robust hydrogen-bonded hydration shell, making it completely miscible with water and highly resistant to partitioning into organic solvents.

  • Solution: Employ a strict "salting-out" protocol. Saturate the aqueous layer with sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). This dramatically increases the ionic strength of the aqueous phase, stripping the hydration shell from the morpholine and forcing it into the organic extraction solvent (e.g., dichloromethane)[3].

Section 3: Mechanistic Workflows & Visualizations

G DEA Diethanolamine (DEA) Protonated Protonated DEA Intermediate DEA->Protonated + Acid (H+) Morpholine Morpholine (Target) Protonated->Morpholine Intramolecular Cyclization (-H2O) Impurity1 N-hydroxyethylmorpholine (Intermolecular Attack) Protonated->Impurity1 + Unreacted DEA Impurity2 Poly(ether-amines) (Thermal Heavies) Protonated->Impurity2 >215°C Degradation

Caption: Divergent kinetic pathways in the acid-catalyzed dehydration of diethanolamine.

G Start Issue: Low Morpholine Yield CheckWater Is water accumulating? Start->CheckWater Azeotropic Use Azeotropic Distillation CheckWater->Azeotropic Yes CheckExtract Is product lost in workup? CheckWater->CheckExtract No SaltingOut Saturate with NaOH/K2CO3 CheckExtract->SaltingOut Yes CheckHeavies Are 'heavies' forming? CheckExtract->CheckHeavies No TempControl Strictly control temp < 210°C CheckHeavies->TempControl Yes

Caption: Logical decision tree for troubleshooting morpholine synthesis and extraction.

Section 4: Quantitative Data Presentation

The following table demonstrates the delicate thermodynamic balance required during the DEG amination route. Notice how pushing the temperature too high to eliminate the AEE intermediate inadvertently triggers the formation of "heavies" and N-ethylmorpholine.

Table 1: Effect of Temperature on DEG Amination Product Distribution

Reactor Temp (°C)Morpholine Yield (%)2-(2-Aminoethoxy)ethanol (%)N-Ethylmorpholine (%)Heavies/Oligomers (%)
180°C 45.242.11.511.2
200°C 78.512.43.16.0
220°C 65.32.18.424.2

Data conceptually adapted from industrial optimization studies of the DEG amination route[2].

Section 5: Self-Validating Experimental Protocols

Protocol A: Acid-Catalyzed Dehydration of Diethanolamine with Impurity Purging

This protocol is designed to synthesize morpholine while actively suppressing intermolecular oligomerization.

  • Acidification: In a 500 mL 3-neck round-bottom flask equipped with a thermocouple and a short-path distillation head, add 62.5 g of high-purity diethanolamine. Slowly add concentrated HCl dropwise until the mixture reaches pH ~1.

    • Self-Validation: The reaction is highly exothermic; a rapid, localized temperature spike confirms successful protonation of the amine and hydroxyl groups[5].

  • Dehydration & Equilibrium Shift: Heat the mixture to 200–210°C. Continuously distill off the water formed during the reaction.

    • Causality: Maintaining the temperature strictly below 215°C is critical. Exceeding this threshold provides the activation energy required for intermolecular etherification, resulting in dark, polymeric "heavies."

  • Anhydrous Neutralization: Allow the solidified morpholine hydrochloride paste to cool to 160°C, then neutralize by grinding it with 50 g of solid calcium oxide (CaO) or sodium hydroxide (NaOH)[5].

    • Causality: Using a solid base rather than an aqueous solution prevents the re-introduction of water, which would severely complicate the extraction of the highly hydrophilic morpholine base.

  • Isolation & Drying: Distill the free morpholine base directly from the neutralized solid matrix using a strong, dry flame. Reflux the crude distillate over sodium metal (~1 g) for 1 hour to destroy trace water and unreacted starting materials, followed by fractional distillation (collecting the pure fraction at 126–129°C)[5].

Protocol B: Green Synthesis of Morpholines via Ethylene Sulfate (Monoalkylation)

This protocol utilizes a zwitterionic intermediate to prevent over-alkylation when synthesizing substituted morpholines.

  • Zwitterion Formation: Dissolve the chosen 1,2-amino alcohol in Tetrahydrofuran (THF) containing 5–10 vol% of a water or alcohol co-solvent. Add 1.05 equivalents of ethylene sulfate and stir at room temperature.

    • Causality: The addition of the protic co-solvent is a critical self-validating step; it maintains the solubility of the highly polar zwitterionic intermediate, preventing it from crashing out of solution and ensuring >95% conversion[4].

  • Base-Induced Cyclization: Once LCMS confirms the complete consumption of the starting material, add potassium tert-butoxide (tBuOK) to the reaction mixture.

    • Causality: The strong base deprotonates the amine, triggering a rapid intramolecular S_N2 attack on the sulfate ester. This displaces the sulfate leaving group and closes the morpholine ring[4].

  • Workup: Quench the reaction, extract with ethyl acetate, wash the organic layer with brine to remove residual sulfate salts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • Morpholine - Wikipedia Source: Wikipedia URL:[Link]

  • Recovery of morpholine from aqueous solutions thereof (US2776972A)
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines Source: ChemRxiv URL:[Link]

Sources

Troubleshooting

Low-temperature conditions for Boc protection to reduce side reactions

Welcome to the Technical Support Center for tert-butyloxycarbonyl (Boc) protection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on utilizi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for tert-butyloxycarbonyl (Boc) protection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on utilizing low-temperature conditions to enhance reaction selectivity and minimize side-product formation during the Boc protection of amines.

Core Principles: The Rationale for Low-Temperature Conditions

The protection of amines using di-tert-butyl dicarbonate (Boc₂O) is a cornerstone of modern organic synthesis.[1] While often performed at room temperature for convenience, controlling the reaction temperature is a critical parameter for achieving high yields and purity, especially with complex substrates.[2] Lowering the reaction temperature (e.g., to 0 °C) is a key strategy to modulate reaction kinetics, favoring the desired mono-protection pathway over competing side reactions.

Most chemical reactions, including Boc protection and its associated side reactions, proceed faster at higher temperatures. However, the rates of these reactions do not increase equally with temperature. Side reactions, particularly those with a higher activation energy, can become significantly more prominent at elevated temperatures. By cooling the reaction, we can create a kinetic environment where the desired aminolysis is sufficiently fast, while undesirable pathways are effectively suppressed.

Common Side Reactions Minimized at Low Temperatures:
  • N,N-di-Boc Formation: Primary amines can react with a second equivalent of Boc₂O to form a di-protected byproduct, especially under forcing conditions or with a large excess of the reagent.[2][3]

  • Reaction with Other Nucleophiles: In multifunctional molecules, other nucleophilic groups like hydroxyls (-OH) or thiols (-SH) can compete with the target amine, leading to O-Boc or S-Boc byproducts.[2] Conducting the reaction at lower temperatures enhances the selectivity for the more nucleophilic amine.[2]

  • Urea and Isocyanate Formation: Particularly in the presence of a base, side reactions leading to the formation of ureas or isocyanate intermediates can occur.[3][4] These pathways are often suppressed at reduced temperatures.

Troubleshooting Guide: Navigating Low-Temperature Challenges

This section addresses specific issues you may encounter when performing Boc protection at reduced temperatures, providing both the underlying cause and actionable solutions.

Q1: My reaction shows low or no conversion at 0 °C. What's going wrong and how can I fix it?

Possible Causes:

  • Reduced Amine Nucleophilicity: The primary reason for slow reactions at low temperatures is the decreased reactivity (nucleophilicity) of the amine starting material. This is particularly problematic for sterically hindered amines or electron-deficient amines (e.g., anilines with electron-withdrawing groups).[4]

  • Poor Solubility: Many amine starting materials, especially zwitterionic compounds like amino acids, have limited solubility in common organic solvents at reduced temperatures, leading to a heterogeneous mixture and an incomplete reaction.[4][5]

  • Inappropriate Solvent or Base: The choice of solvent and base system is critical at low temperatures. A system that works well at room temperature may be suboptimal at 0 °C.

Actionable Solutions:

  • Add a Catalyst: For poorly reactive amines, the addition of a catalytic amount (e.g., 0.1 eq) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction by activating the Boc anhydride.[4][6] However, be aware that DMAP can also increase the likelihood of side reactions, so its use should be judicious.[7]

  • Optimize the Solvent System:

    • For zwitterionic substrates, using solvent mixtures like water/THF or water/dioxane can dramatically improve solubility.[2]

    • For weakly nucleophilic aromatic amines, using an alcohol solvent like methanol can enhance the reaction rate even without a base.[8]

  • Extend Reaction Time: Low-temperature reactions are inherently slower. Ensure you are monitoring the reaction over a sufficient period (e.g., 12-24 hours) by Thin Layer Chromatography (TLC) or LC-MS before concluding it has failed.[4]

  • Re-evaluate Your Base: While not always required, a base like triethylamine (TEA) is often used to neutralize acidic byproducts.[4] For amino acids, an inorganic base such as sodium hydroxide or sodium bicarbonate in an aqueous medium is highly effective.[2]

Q2: I'm trying to protect a primary amine, but I'm forming a significant amount of the N,N-di-Boc byproduct, even at low temperatures.

Possible Causes:

  • Incorrect Stoichiometry: Using a significant excess of Boc₂O is the most common cause for di-protection.

  • Prolonged Reaction Time with Excess Reagent: Even at low temperatures, if a large excess of Boc₂O is present after the primary amine is consumed, the resulting mono-Boc product can slowly react further.

Actionable Solutions:

  • Control Stoichiometry: Carefully control the amount of Boc₂O used. Start with 1.05-1.1 equivalents and monitor the reaction closely.[2]

  • Slow Addition of Boc₂O: Instead of adding the Boc₂O all at once, consider adding it portion-wise or as a solution via a syringe pump. This maintains a low concentration of the reagent, favoring mono-protection.

  • Choose a Catalyst-Free System: Performing the reaction in water, if substrate solubility allows, can favor mono-N-Boc protection and prevent di-protection.[3]

Q3: My substrate contains both an amine and a hydroxyl group. How can I selectively protect the amine at low temperature without O-protection?

Possible Cause:

  • While amines are generally more nucleophilic than alcohols, a highly reactive Boc₂O/catalyst system or suboptimal pH can lead to competitive O-protection.[3]

Actionable Solutions:

  • Leverage Low Temperature: Your initial strategy is correct. Low temperatures (0 °C to room temperature) inherently favor reaction at the more nucleophilic amine center.[2]

  • Avoid Strong Bases and Catalysts: Avoid using DMAP if possible, as it is known to catalyze the acylation of alcohols.[9] Opt for a non-nucleophilic base like TEA or conduct the reaction without a base if feasible.

  • Control pH in Aqueous Systems: If using an aqueous solvent system, adjusting the pH can be a powerful tool. At a pH where the amine is largely deprotonated and thus nucleophilic, while the hydroxyl group remains protonated, N-selectivity can be significantly enhanced.[3]

  • Use a Catalyst-Free Aqueous System: As noted previously, catalyst-free conditions in water have demonstrated high chemoselectivity for N-protection over O-protection.[3]

Frequently Asked Questions (FAQs)

Q: What is the ideal starting temperature for a low-temperature Boc protection? A: A temperature of 0 °C, typically achieved with an ice-water bath, is the most common and practical starting point. It provides a significant reduction in the rate of side reactions while usually allowing the primary reaction to proceed at a reasonable rate. For particularly sensitive substrates or to maximize selectivity, temperatures as low as -20 °C or -40 °C can be explored, though this may require specialized cooling equipment and solvents with low freezing points.

Q: When is it appropriate to use a catalyst like DMAP in a low-temperature reaction? A: DMAP should be reserved for cases where the amine is poorly reactive (sterically hindered or electron-deficient) and the reaction fails to proceed at a reasonable rate even after extended time at 0 °C.[4] Use only a catalytic amount (0.05-0.1 eq), as stoichiometric amounts can significantly increase side reactions.[9] The reaction of DMAP with Boc₂O can be vigorous, so slow addition is recommended.[7]

Q: How should I effectively monitor a slow, low-temperature reaction? A: Thin-Layer Chromatography (TLC) is the most common method.[10] The Boc-protected product will be less polar than the starting amine and thus have a higher Rf value. Staining with ninhydrin is highly effective, as it produces a colored spot for primary and secondary amines but will be negative for the fully protected product.[10] For quantitative analysis, taking aliquots for LC-MS analysis is the gold standard.[4]

Visualizations and Diagrams

Boc Protection: Core Reaction and Side Reaction

Boc_Protection cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway Amine Primary Amine (R-NH₂) Mono_Boc Mono-Boc Product (R-NHBoc) Amine->Mono_Boc Nucleophilic Attack Boc2O_1 Boc₂O (1.1 eq) Low Temp (0 °C) Boc2O_1->Mono_Boc Mono_Boc_Side Mono-Boc Product (R-NHBoc) Di_Boc Di-Boc Byproduct (R-N(Boc)₂) Mono_Boc_Side->Di_Boc Further Reaction Boc2O_2 Excess Boc₂O Higher Temp Boc2O_2->Di_Boc

Caption: Desired mono-Boc protection vs. the N,N-di-Boc side reaction.

Troubleshooting Workflow for Low-Temperature Boc Protection

Troubleshooting_Workflow decision decision solution solution start Start: Low-Temp Boc Protection check_tlc Monitor by TLC/LC-MS start->check_tlc is_complete Reaction Complete? check_tlc->is_complete workup Proceed to Workup is_complete->workup Yes low_conversion Issue: Low Conversion is_complete->low_conversion No (Low Conv.) side_products Issue: Side Products (e.g., di-Boc) is_complete->side_products No (Side Products) cause_reactivity Cause: Poor Amine Reactivity/Solubility low_conversion->cause_reactivity solution_catalyst Solution: 1. Add cat. DMAP 2. Extend Time 3. Optimize Solvent cause_reactivity->solution_catalyst cause_stoichiometry Cause: Excess Boc₂O or High Temp side_products->cause_stoichiometry solution_stoichiometry Solution: 1. Use 1.1 eq Boc₂O 2. Slow Addition 3. Ensure Temp is 0°C cause_stoichiometry->solution_stoichiometry

Caption: A decision tree for troubleshooting common Boc protection issues.

Data Summary

The following table summarizes recommended conditions to minimize common side products based on the amine substrate type.

Amine TypeRecommended Temp.Key Challenge(s)Recommended Conditions to Minimize Side Reactions
Primary Aliphatic 0 °C to RTN,N-di-Boc formationUse 1.05-1.1 eq Boc₂O; consider catalyst-free aqueous conditions.[2][3]
Secondary Aliphatic 0 °C to RTSlower reaction rateExtend reaction time; a base like TEA is often beneficial.[4]
Aromatic (Anilines) 0 °C to RTLow nucleophilicityUse an alcohol solvent (e.g., MeOH) to accelerate the reaction.[8]
Sterically Hindered 0 °C to RTVery slow reaction rateUse catalytic DMAP (0.1 eq); allow for extended reaction times (24h+).[4]
Amino Acids 0 °C to RTPoor solubility (zwitterion)Use aqueous basic conditions (e.g., NaOH in water/dioxane).[2][4]
Substrates with -OH 0 °CO-protectionAvoid DMAP; use catalyst-free aqueous conditions for N-selectivity.[2][3]

Experimental Protocols

Protocol 1: General Low-Temperature (0 °C) Boc Protection

This protocol is suitable for most primary and secondary amines with good solubility in aprotic solvents.

  • Dissolution: Dissolve the amine (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature equilibrates to 0 °C.

  • Base Addition (Optional): If using a base, add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the stirring solution. It can be added as a solid in one portion or as a solution in a small amount of the reaction solvent.[4]

  • Reaction: Stir the reaction mixture at 0 °C. Monitor the progress periodically by TLC (e.g., every 1-2 hours). A typical mobile phase is ethyl acetate/hexanes.

  • Work-up: Once the reaction is complete (typically 2-12 hours), quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with a dilute acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and finally with brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.[4]

Protocol 2: Monitoring Reaction Progress via TLC
  • Prepare TLC Plate: Draw a baseline in pencil on a silica gel TLC plate.

  • Spotting: Using a capillary tube, spot the starting amine solution (SM), a co-spot (both SM and reaction mixture), and the reaction mixture (RM) on the baseline.

  • Elution: Place the TLC plate in a chamber containing an appropriate mobile phase (e.g., 30% ethyl acetate in hexanes). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate.

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp if the compounds are UV-active.

  • Staining: Dip the plate in a ninhydrin staining solution and gently heat with a heat gun. The starting amine (a primary or secondary amine) will appear as a distinct colored spot (usually purple), while the fully protected product will not react with ninhydrin.[10] The disappearance of the starting material spot indicates reaction completion.

References

  • Grokipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. r/chemhelp. Retrieved from [Link]

  • ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Simple and Efficient Method for N-Boc Protection of Amines Using PEG400 as a Reaction Medium Under Mild Conditions. Retrieved from [Link]

  • RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • Scribd. (n.d.). Amine Protection With Boc. Retrieved from [Link]

  • National Institutes of Health. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • Chemtips (WordPress.com). (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Tert-Butyl 2,2-Dimethylmorpholine-4-Carboxylate vs. Standard Building Blocks in Drug Discovery

Executive Summary Morpholine is a privileged scaffold in medicinal chemistry, heavily utilized to balance aqueous solubility, modulate lipophilicity, and adjust the pKa of adjacent basic centers 1. However, unsubstituted...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholine is a privileged scaffold in medicinal chemistry, heavily utilized to balance aqueous solubility, modulate lipophilicity, and adjust the pKa of adjacent basic centers 1. However, unsubstituted morpholines suffer from a critical flaw: high susceptibility to oxidative metabolism. To overcome this, drug development professionals increasingly rely on tert-butyl 2,2-dimethylmorpholine-4-carboxylate (Boc-2,2-dimethylmorpholine).

By acting as a protected intermediate, this building block allows chemists to seamlessly integrate the 2,2-dimethylmorpholine moiety into complex Active Pharmaceutical Ingredients (APIs). The addition of the gem-dimethyl group fundamentally alters the steric environment, basicity, and metabolic stability of the resulting drug candidate.

Physicochemical & Structural Comparison

Understanding the quantitative differences between morpholine derivatives is essential for rational drug design. The table below summarizes the key physicochemical shifts observed when transitioning from standard heterocycles to the 2,2-dimethylmorpholine core.

Building Block (Deprotected)Predicted pKaRelative Lipophilicity (LogD)CYP450 Oxidative StabilityPrimary Medicinal Chemistry Utility
Morpholine ~8.36LowPoor (High Clint​ )Baseline hydrophilic spacer; solubility enhancer.
2-Methylmorpholine ~8.70ModerateModerateChiral vector exploration; slight steric bulk.
2,2-Dimethylmorpholine ~9.04Moderate-HighExcellentMetabolically stable bioisostere; conformational locking.
Piperidine ~11.20HighGoodHigh-basicity salt former; strong hydrogen bond acceptor.

Data synthesized from chemical property databases and kinase inhibitor SAR studies 2.

Mechanistic Insights: The "Why" Behind the Performance

As an application scientist, it is crucial to look beyond the raw data and understand the causality of these property shifts. The superiority of 2,2-dimethylmorpholine in advanced lead optimization stems from three interconnected mechanisms:

A. Basicity (pKa) Modulation

The oxygen atom in a standard morpholine ring exerts an electron-withdrawing inductive effect, which depresses the amine's pKa compared to piperidine. Adding two electron-donating methyl groups at the C2 position partially offsets this inductive pull via hyperconjugation, raising the basicity (pKa ~9.04) 2. This nuanced pKa shift can optimize the ionization state of the drug at physiological pH (7.4), improving both target engagement and membrane permeability.

B. Conformational Locking for Target Affinity

The gem-dimethyl group forces the morpholine ring into a highly specific chair conformation to minimize 1,3-diaxial interactions. This pre-organization reduces the entropic penalty upon binding. In the development of TAK1 kinase inhibitors, compounds containing a dimethylmorpholine moiety demonstrated superior target inhibition (up to 95%) compared to unsubstituted morpholine (91%) or piperidine (46%) analogs 3. Similar affinity gains have been documented in GAK (cyclin G associated kinase) inhibitors 4.

C. Metabolic Shielding against CYP450

Standard morpholines are highly vulnerable to Cytochrome P450 (CYP450) enzymes, which abstract a proton from the C2 or C6 positions (alpha to the oxygen) to initiate oxidative dealkylation and ring opening. The 2,2-dimethyl substitution removes the abstractable protons at C2 and creates a physical steric barrier that prevents the enzyme's heme iron from accessing the vulnerable C-O bonds.

CYP450_Metabolism cluster_morpholine Standard Morpholine cluster_dimethyl 2,2-Dimethylmorpholine M1 Unsubstituted C2/C6 M2 CYP450 alpha-Oxidation M1->M2 M3 Ring Opening & Clearance M2->M3 D1 gem-Dimethyl at C2 D2 Steric Shielding D1->D2 D3 Metabolic Stability D2->D3

Figure 1: CYP450-mediated oxidation of morpholine vs. steric shielding of 2,2-dimethylmorpholine.

Experimental Workflows (Self-Validating Protocols)

To effectively utilize tert-butyl 2,2-dimethylmorpholine-4-carboxylate, researchers must execute a two-phase workflow: synthetic integration followed by biological validation.

Protocol A: Boc-Deprotection and Buchwald-Hartwig Amination

Causality Check: The steric bulk of the 2,2-dimethyl group makes standard Nucleophilic Aromatic Substitution (SNAr) sluggish. Palladium-catalyzed cross-coupling using a bulky, electron-rich ligand (e.g., RuPhos) is required to force the reductive elimination step.

  • Deprotection: Dissolve tert-butyl 2,2-dimethylmorpholine-4-carboxylate (1.0 eq) in a 1:1 mixture of anhydrous Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.

  • Workup: Concentrate under reduced pressure. Neutralize with saturated aqueous NaHCO3​ and extract with Ethyl Acetate to isolate the free 2,2-dimethylmorpholine.

  • Coupling Setup: In an oven-dried Schlenk flask, combine the deprotected amine (1.2 eq), aryl bromide scaffold (1.0 eq), Pd2​(dba)3​ (0.05 eq), RuPhos (0.1 eq), and Sodium tert-butoxide (2.0 eq).

  • Reaction: Purge the system with nitrogen for 15 minutes. Add anhydrous toluene and heat to 100°C for 16 hours.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, concentrate, and purify via silica gel flash chromatography.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality Check: To prove that the gem-dimethyl group successfully shields the molecule from CYP450, we must measure its intrinsic clearance ( Clint​ ) against a baseline control (e.g., Verapamil) and an internal standard (Tolbutamide) to validate LC-MS/MS recovery.

  • Preparation: Prepare a 10 mM stock of the synthesized 2,2-dimethylmorpholine derivative in DMSO. Dilute to a 1 μM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Mix the compound with Human Liver Microsomes (final protein concentration 0.5 mg/mL) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).

  • Sampling: Extract 50 μL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot in 150 μL of ice-cold acetonitrile containing Tolbutamide (internal standard).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound and calculate the half-life ( t1/2​ ) and Clint​ .

AssayWorkflow S1 1. Compound Preparation 1 μM in Phosphate Buffer S2 2. HLM Incubation 0.5 mg/mL Microsomes, 37°C S1->S2 S3 3. Reaction Initiation Add 1 mM NADPH S2->S3 S4 4. Time-Course Sampling Quench with Ice-Cold ACN S3->S4 S5 5. LC-MS/MS Analysis Calculate t1/2 and Cl_int S4->S5

Figure 2: Workflow for In Vitro Human Liver Microsome (HLM) Stability Assay.

References

  • BenchChem. "An In-depth Technical Guide to 2,2-Dimethylmorpholine Derivatives and Analogues for Drug Discovery Professionals." BenchChem.
  • LookChem. "Cas 147688-58-2, 2,2-dimethylmorpholine." LookChem Database.
  • National Institutes of Health (PMC). "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma." NIH.
  • National Institutes of Health (PMC). "Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity." NIH.

Sources

Comparative

LC-MS methods for purity assessment of morpholine derivatives

Title: Advanced LC-MS Strategies for Purity Assessment of Morpholine Derivatives: A Comparative Methodological Guide Introduction Morpholine derivatives are ubiquitous in modern pharmacology, serving as critical structur...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced LC-MS Strategies for Purity Assessment of Morpholine Derivatives: A Comparative Methodological Guide

Introduction Morpholine derivatives are ubiquitous in modern pharmacology, serving as critical structural motifs in kinase inhibitors, antibiotics, and antisense therapeutics like phosphorodiamidate morpholino oligomers (PMOs)[1]. However, the unique physicochemical properties of the morpholine ring—specifically its basic nitrogen (pKa ~8.3) and polar ether oxygen—present significant analytical challenges during impurity profiling. Traditional High-Performance Liquid Chromatography (HPLC) often struggles with poor retention and severe peak tailing due to secondary interactions between the protonated amine and stationary phase silanols. Consequently, Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard, offering the requisite selectivity and structural elucidation capabilities to detect trace process-related impurities and degradants[2][3].

As an application scientist, I approach method development not by forcing a molecule into a standard protocol, but by designing a system around the molecule's intrinsic chemistry. This guide objectively compares chromatographic and mass spectrometric strategies for morpholine derivatives and provides a field-proven, self-validating experimental workflow.

Part 1: Chromatographic Selectivity (The "LC" in LC-MS)

The foundation of a robust LC-MS method lies in the chromatographic separation. Because morpholine derivatives are highly polar and basic, their protonated state under acidic to neutral conditions leads to minimal retention on standard C18 columns[4]. To overcome this, three primary chromatographic strategies are compared below:

  • Reversed-Phase Liquid Chromatography (RPLC) with pH Control :

    • Mechanism: By elevating the mobile phase pH (e.g., pH 10 using ammonium bicarbonate), the morpholine nitrogen is deprotonated, increasing the molecule's hydrophobicity and retention on C18 phases.

    • Causality & Limitation: While effective for retention, high-pH mobile phases accelerate the dissolution of traditional silica backbones. Furthermore, some morpholine derivatives exhibit instability or partial conversion to ketals under certain RPLC conditions[5].

  • Hydrophilic Interaction Liquid Chromatography (HILIC) :

    • Mechanism: HILIC operates with a polar stationary phase (e.g., amide, zwitterionic) and a highly organic mobile phase (>70% acetonitrile). The polar morpholine derivatives partition into a water-enriched layer immobilized on the stationary phase[6].

    • Causality & Advantage: HILIC provides orthogonal selectivity to RPLC and exceptional retention for highly polar morpholine species, such as PMOs, without requiring extreme pH adjustments[1]. The high organic content also enhances electrospray ionization (ESI) desolvation efficiency, boosting MS sensitivity.

  • Mixed-Mode Liquid Chromatography (MMLC) :

    • Mechanism: MMLC stationary phases incorporate both hydrophobic alkyl chains and ion-exchange groups (e.g., cation-exchange sulfonic acids). This dual-mechanism allows for the retention of both neutral impurities and positively charged morpholine derivatives[4].

    • Causality & Advantage: It eliminates the need for ion-pairing reagents, which are notorious for suppressing MS signals and contaminating mass spectrometers.

Table 1: Comparative Performance of LC Modes for Morpholine Derivatives

FeatureRPLC (High pH)HILICMMLC
Retention Mechanism Hydrophobic partitioningHydrophilic partitioningHydrophobic & Cation-Exchange
Typical Mobile Phase 5-95% ACN (Aqueous pH 9-10)95-50% ACN (Aqueous pH 3-5)5-95% ACN (Aqueous pH 3-5)
Retention of Polar Impurities Poor to ModerateExcellentExcellent
MS Compatibility Good (requires volatile buffers)Excellent (high organic content)Good (avoids ion-pairing agents)
Peak Shape for Amines Prone to tailing if pH dropsSharp, symmetricalSharp, symmetrical

Part 2: Mass Spectrometry Detection (The "MS" in LC-MS)

Due to the basic nitrogen atom, morpholine derivatives readily accept protons, making Positive Electrospray Ionization (ESI+) the most efficient ionization technique.

  • Targeted Quantification (QQQ) : For routine purity assessment and quantification of known impurities (e.g., unreacted starting materials), Triple Quadrupole (QQQ) MS operating in Multiple Reaction Monitoring (MRM) mode offers unparalleled sensitivity.

  • Untargeted Profiling (HRMS) : For the identification of unknown degradants—such as N-oxidation products or ring-opened species—High-Resolution Mass Spectrometry (HRMS), like Quadrupole Time-of-Flight (Q-TOF), is essential. HRMS provides exact mass measurements (< 5 ppm error), enabling the derivation of empirical formulas for unknown peaks[3].

LCMS_Workflow Sample Sample Preparation (Spike with Morpholine-d8) LC Chromatographic Separation (HILIC or MMLC) Sample->LC 2-5 µL Injection ESI Electrospray Ionization (ESI+ Mode) LC->ESI Eluent Transfer MS Mass Spectrometry (HRMS or QQQ) ESI->MS Gas-Phase Ions Data Data Analysis & Impurity Elucidation MS->Data m/z Spectra & MS/MS

LC-MS workflow for the purity assessment and impurity profiling of morpholine derivatives.

Part 3: Self-Validating Experimental Protocol (HILIC-HRMS)

To ensure scientific integrity, the following protocol incorporates a self-validating system using an isotope-labeled internal standard to monitor matrix effects and ionization suppression.

Materials & Reagents:

  • Column : Zwitterionic HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A : 10 mM Ammonium Formate in Water (pH 3.0, adjusted with formic acid).

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Internal Standard : Morpholine-d8 (isotopic purity >99%).

Step-by-Step Methodology:

  • Sample Preparation :

    • Dissolve the morpholine derivative API in a diluent consisting of 80% Acetonitrile / 20% Water to a final concentration of 1 mg/mL.

    • Causality: Injecting highly aqueous samples into a HILIC system disrupts the immobilized water layer on the column, leading to peak distortion and breakthrough. Matching the diluent to the initial mobile phase conditions prevents this.

    • Spike the sample with 1 µg/mL of Morpholine-d8.

    • Self-Validation: This internal standard validates the ionization efficiency. Any significant deviation in its peak area across runs indicates matrix suppression, prompting an immediate halt and re-evaluation of the sample matrix.

  • Chromatographic Gradient Execution :

    • Equilibrate the column at 95% Mobile Phase B.

    • Run a linear gradient from 95% B down to 50% B over 15 minutes (Flow rate: 0.3 mL/min; Column temp: 40°C).

    • Causality: In HILIC, water is the strong elution solvent. Decreasing the acetonitrile concentration gradually elutes the highly polar morpholine impurities based on their hydrophilicity.

  • MS Source Optimization (ESI+) :

    • Set Capillary Voltage to 3.0 kV and Desolvation Temperature to 350°C.

    • Causality: The high organic content of the HILIC mobile phase requires less thermal energy for desolvation compared to RPLC. Lowering the temperature reduces the risk of thermally degrading labile impurities (e.g., N-oxides) inside the source.

  • Data Acquisition & Blank Subtraction :

    • Acquire full-scan HRMS data (m/z 50–1000) concurrently with Data-Dependent Acquisition (DDA) MS/MS to capture fragmentation patterns.

    • Self-Validation: Analyze a blank injection (diluent only) prior to the sample. Any peaks detected in the blank must be automatically subtracted from the sample profile to prevent false-positive impurity identification.

References

  • Title: Characterization of 4-(1-Chloropropan-2-yl)
  • Title: Recent developments in the use of LCMS in process pharmaceutical chemistry Source: European Pharmaceutical Review URL
  • Title: Characterizing Oligomers Using a 2D-LC–MS Workflow Source: LCGC International URL
  • Title: State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome Source: RSC Books URL
  • Source: PMC (National Institutes of Health)
  • Title: Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives Source: ACS Combinatorial Science URL

Sources

Validation

A Comparative Guide to Alternative Protecting Groups for the 2,2-Dimethylmorpholine Nitrogen

The 2,2-dimethylmorpholine scaffold is a privileged structural motif in modern drug discovery, valued for its ability to improve the physicochemical properties of lead compounds, such as aqueous solubility and metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

The 2,2-dimethylmorpholine scaffold is a privileged structural motif in modern drug discovery, valued for its ability to improve the physicochemical properties of lead compounds, such as aqueous solubility and metabolic stability. Its secondary amine, however, presents a synthetic challenge. As a nucleophilic and basic center, the nitrogen atom often requires protection to prevent unwanted side reactions during multi-step synthetic sequences. The choice of this temporary "mask" is critical, as it must be robust enough to withstand various reaction conditions yet be removable on demand without compromising the integrity of the molecule.

This guide provides an in-depth comparison of common and alternative protecting groups for the 2,2-dimethylmorpholine nitrogen. We will move beyond a simple catalog of options to explore the causality behind experimental choices, offering field-proven insights into the practical application of these groups. The discussion is grounded in experimental data and established protocols, ensuring scientific integrity and trustworthiness for researchers, scientists, and drug development professionals.

The Principle of Orthogonal Protection

In complex syntheses, multiple functional groups may require protection. The concept of orthogonality is paramount in these scenarios. Orthogonal protecting groups are sets of groups that can be removed under distinct, non-interfering conditions.[1][2][3] For instance, one group might be cleaved by acid, another by base, and a third by catalytic hydrogenation. This strategy allows for the selective deprotection and manipulation of one functional group while others remain shielded, providing precise control over the synthetic route.[2]

Orthogonal_Protection_Concept Molecule Multi-functional Molecule (e.g., with -NH, -OH, -COOH) Protected Orthogonally Protected Molecule (N-Boc, O-TBS, COOH-Bn) Molecule->Protected Protection Deprotect_N Selective N-Deprotection (Acid) Protected->Deprotect_N Acid (e.g., TFA) React_N React at Nitrogen Deprotect_N->React_N Deprotect_C Selective C-Deprotection (H₂/Pd) React_N->Deprotect_C H₂/Pd-C React_C React at Carboxyl Deprotect_C->React_C

Caption: Orthogonal protection allows sequential reactions at different sites.

Comparative Analysis of Key Protecting Groups

The steric hindrance imposed by the gem-dimethyl groups at the C2 position of the morpholine ring can influence the kinetics of both protection and deprotection reactions. The following analysis considers this structural feature when comparing the most widely used nitrogen protecting groups: carbamates and benzyl derivatives.

Carbamate Protecting Groups

Carbamates are the most popular class of protecting groups for amines because they effectively reduce the nucleophilicity of the nitrogen and are available with a wide range of cleavage conditions.[3][4]

The Boc group is a cornerstone of modern organic synthesis, prized for its stability under basic and nucleophilic conditions and its clean removal with acid.[5]

  • Introduction: Typically installed using di-tert-butyl dicarbonate (Boc₂O) with a mild base like triethylamine (TEA) or even under solvent-free conditions.[5][6] The reaction proceeds via nucleophilic attack of the morpholine nitrogen on the anhydride.[5]

  • Stability: Stable to bases (e.g., NaOH, LiOH), nucleophiles (e.g., organometallics), and catalytic hydrogenation.[5]

  • Deprotection: Readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane.[7][8][9] The mechanism involves protonation followed by the formation of a stable tert-butyl cation.[6] Thermolytic deprotection at high temperatures is also possible, offering a reagent-free alternative.[10]

  • Expert Insight: The Boc group is an excellent first choice for many synthetic routes involving 2,2-dimethylmorpholine. Its robustness to common reductive and oxidative conditions makes it highly versatile. However, its acid lability means it is incompatible with subsequent reaction steps that require strong acid catalysis.

Introduced in the 1930s for peptide chemistry, the Cbz group remains a highly valuable and orthogonal partner to the Boc group.[4][11]

  • Introduction: Installed using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃ or TEA).[11][12]

  • Stability: Stable to acidic and most non-reductive conditions.[11] It is orthogonal to the Boc and Fmoc groups.[5]

  • Deprotection: Classically removed by catalytic hydrogenolysis (H₂ gas with a palladium catalyst, typically Pd/C).[4][11] This process is clean, yielding the free amine, toluene, and CO₂. Alternative methods include using transfer hydrogenation or strong acids like HBr in acetic acid, though the latter is less common.

  • Expert Insight: The Cbz group is ideal when acid-labile groups (like Boc) must be preserved elsewhere in the molecule. Its removal by hydrogenolysis is exceptionally mild and high-yielding, but it is incompatible with functional groups that are sensitive to reduction, such as alkenes, alkynes, or some nitro groups.

The Fmoc group is defined by its lability to basic conditions, making it orthogonal to both Boc and Cbz groups.[2][4]

  • Introduction: Typically introduced using Fmoc-Cl or Fmoc-OSu in the presence of a base like NaHCO₃ or pyridine.[13][14]

  • Stability: Stable to acidic conditions and hydrogenolysis, providing excellent orthogonality.[13]

  • Deprotection: Cleaved rapidly by secondary amines, most commonly 20-50% piperidine in DMF.[2][8][13] The deprotection proceeds via a β-elimination mechanism.

  • Expert Insight: While indispensable in solid-phase peptide synthesis, the Fmoc group's sensitivity to a wide range of basic nucleophiles can limit its application in more general solution-phase synthesis. For the 2,2-dimethylmorpholine scaffold, it is a superb choice if subsequent steps require strong acids or reductive conditions.

Benzyl (Bn) and Substituted Benzyl Groups

Unlike carbamates, benzyl groups form a direct C-N bond with the amine, rendering it a tertiary amine.

  • Introduction: Typically installed via nucleophilic substitution using benzyl bromide (Bn-Br) or benzyl chloride (Bn-Cl) in the presence of a base like K₂CO₃ or TEA.[15][16] An alternative is reductive amination of benzaldehyde with the amine.[16]

  • Stability: Very robust and stable to a wide range of acidic, basic, and nucleophilic conditions, as well as many oxidizing and reducing agents.

  • Deprotection: The standard method is catalytic hydrogenolysis (H₂/Pd-C), similar to the Cbz group.[17] Oxidative methods can also be used, particularly for substituted benzyl groups like the p-methoxybenzyl (PMB) group, which can be cleaved with reagents like DDQ or ceric ammonium nitrate (CAN).[16][17]

  • Expert Insight: The N-benzyl group is one of the most stable amine protecting groups. This makes it suitable for lengthy synthetic sequences with harsh reaction conditions. However, its removal conditions (hydrogenolysis) are identical to those for the Cbz group, meaning they are not orthogonal to each other. The use of a PMB group can introduce valuable orthogonality, as it can be removed oxidatively in the presence of a standard benzyl or Cbz group.

Caption: Common nitrogen protecting groups discussed in this guide.

Quantitative Data Summary

Protecting GroupIntroduction ReagentDeprotection ConditionStable TowardsUnstable TowardsOrthogonal To
Boc Boc₂O, BaseStrong Acid (TFA, HCl)[6][7]Base, H₂, NucleophilesStrong AcidCbz, Fmoc, Bn
Cbz (Z) Cbz-Cl, BaseH₂/Pd-C[11]Acid, BaseHydrogenolysisBoc, Fmoc
Fmoc Fmoc-Cl, BasePiperidine/DMF[13]Acid, H₂Base, Secondary AminesBoc, Cbz, Bn
Benzyl (Bn) Bn-Br, BaseH₂/Pd-C[17]Acid, Base, Most reagentsHydrogenolysisBoc, Fmoc

Experimental Protocols

The following protocols are generalized procedures adapted for 2,2-dimethylmorpholine. Researchers should always perform small-scale trials to optimize conditions for their specific substrate and reaction scale.

General Workflow for Protection/Deprotection

Experimental_Workflow Start Start with 2,2-Dimethylmorpholine Protection Step 1: Protection (e.g., N-Boc Protection) Start->Protection Reaction Step 2: Desired Synthesis Step (Reaction at another site) Protection->Reaction Isolate & Purify Deprotection Step 3: Deprotection (e.g., Acidic removal of Boc) Reaction->Deprotection Isolate & Purify Product Final Product with Free Morpholine Nitrogen Deprotection->Product

Caption: A typical three-stage synthetic sequence involving protection.

Protocol 1: N-Boc Protection of 2,2-Dimethylmorpholine

Objective: To install the Boc protecting group onto the morpholine nitrogen.

Materials:

  • 2,2-Dimethylmorpholine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP, catalytic)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2,2-dimethylmorpholine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add TEA (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of Boc₂O (1.1 eq) in DCM to the stirred mixture. A catalytic amount of DMAP can be added to accelerate the reaction if needed.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-2,2-dimethylmorpholine, which can be purified by column chromatography if necessary.

Protocol 2: Acidic Deprotection of N-Boc-2,2-dimethylmorpholine

Objective: To remove the Boc group to regenerate the free secondary amine.

Materials:

  • N-Boc-2,2-dimethylmorpholine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution or 1M NaOH

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the N-Boc protected morpholine (1.0 eq) in DCM (approx. 0.1-0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 eq, often used as a 20-50% solution in DCM) to the stirred solution.[8]

  • Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and slowly add saturated NaHCO₃ solution (or 1M NaOH) until the aqueous layer is basic (pH > 8) to neutralize the TFA salt.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected 2,2-dimethylmorpholine.

Protocol 3: N-Cbz Protection of 2,2-Dimethylmorpholine

Objective: To install the Cbz protecting group.

Materials:

  • 2,2-Dimethylmorpholine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or TEA

  • Dioxane/Water or DCM

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve 2,2-dimethylmorpholine (1.0 eq) in a mixture of dioxane and water (e.g., 1:1) or in DCM.

  • Add NaHCO₃ (2.0-3.0 eq) or TEA (1.5 eq) to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.

  • If using an aqueous system, extract the product with an organic solvent like ethyl acetate. If using DCM, wash the reaction mixture with water.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Hydrogenolysis for Cbz Deprotection

Objective: To remove the Cbz group via catalytic hydrogenation.

Materials:

  • N-Cbz-2,2-dimethylmorpholine

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the N-Cbz protected morpholine in a suitable solvent (MeOH, EtOH, or EtOAc) in a flask designed for hydrogenation.

  • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with H₂ gas (repeat 3 times).

  • Stir the reaction vigorously under a positive pressure of H₂ (typically a balloon is sufficient for small scale) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-16 hours.

  • Once complete, carefully purge the flask with an inert gas to remove excess H₂.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product.

Conclusion

The selection of a protecting group for the 2,2-dimethylmorpholine nitrogen is a strategic decision that profoundly impacts the efficiency and success of a synthetic campaign. The Boc group offers an excellent balance of stability and mild, acidic removal. The Cbz group provides a robust, acid-stable alternative that is cleanly removed by hydrogenolysis. For syntheses requiring orthogonality to both acid- and reduction-sensitive groups, the base-labile Fmoc group is the protector of choice. Finally, the highly stable N-benzyl group is suited for harsh conditions, with the PMB variant offering an orthogonal, oxidative deprotection route. By understanding the distinct advantages and limitations of each group, researchers can design more elegant, efficient, and successful synthetic pathways for novel 2,2-dimethylmorpholine-containing molecules.

References

  • New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group. Journal of the American Chemical Society. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate. [Link]

  • Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N - PMC. National Center for Biotechnology Information. [Link]

  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC. National Center for Biotechnology Information. [Link]

  • Protecting group - Wikipedia. Wikipedia. [Link]

  • Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines - PMC. National Center for Biotechnology Information. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. Total Synthesis. [Link]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Protection and deprotection - WILLINGDON COLLEGE, SANGLI. Willingdon College. [Link]

  • Protective Groups - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • 1 Protection Reactions - Wiley-VCH. Wiley-VCH. [Link]

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  • New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers - ACS Publications. ACS Publications. [Link]

  • Protecting Groups - Organic Synthesis. Organic Synthesis. [Link]

  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI. [Link]

  • Boc deprotection conditions tested. | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • 23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Fmoc-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Bentham Science. [Link]

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  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry. [Link]

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]

  • Protecting groups in organic synthesis + H2O. NPTEL. [Link]

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  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC. National Center for Biotechnology Information. [Link]

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Comparative

The Efficacy of Tert-butyl 2,2-dimethylmorpholine-4-carboxylate in Targeted Synthesis: A Comparative Guide

Executive Summary In modern medicinal chemistry, the morpholine ring is a ubiquitous structural motif used to tune the physicochemical properties of drug candidates, particularly to enhance aqueous solubility and establi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the morpholine ring is a ubiquitous structural motif used to tune the physicochemical properties of drug candidates, particularly to enhance aqueous solubility and establish key hydrogen-bonding interactions with target proteins. However, unsubstituted morpholines frequently suffer from metabolic liabilities, specifically cytochrome P450 (CYP450)-mediated oxidation.

Tert-butyl 2,2-dimethylmorpholine-4-carboxylate (CAS: 1467262-20-9) has emerged as a privileged building block to overcome these limitations[1][2]. By introducing a gem-dimethyl group at the 2-position and protecting the secondary amine with a tert-butoxycarbonyl (Boc) group, this compound provides a highly stable, conformationally restricted scaffold[3]. This guide objectively compares the synthetic and pharmacological efficacy of 2,2-dimethylmorpholine derivatives against traditional alternatives, providing actionable protocols for drug development professionals.

Structural & Mechanistic Advantages

The strategic replacement of an unsubstituted morpholine with a 2,2-dimethylmorpholine moiety is driven by three core mechanistic principles:

  • Metabolic Stability via Steric Shielding: CYP450 enzymes typically metabolize morpholines via α -oxidation at the carbon atoms adjacent to the oxygen (C2/C6) or nitrogen (C3/C5), leading to ring-opening and potentially toxic reactive intermediates[4][5]. The gem-dimethyl substitution at the C2 position creates severe steric hindrance and removes abstractable protons at this highly vulnerable site, effectively blocking α -oxidation and significantly prolonging the compound's in vivo half-life[6].

  • Conformational Restriction: The bulky methyl groups alter the thermodynamic pucker of the six-membered ring, locking the morpholine into a rigid chair conformation. This restricts the spatial vector of the nitrogen lone pair. In targeted synthesis—such as the development of TAK1 or GAK kinase inhibitors—this rigidity reduces the entropic penalty upon binding, often increasing target affinity compared to the highly flexible unsubstituted morpholine[6][7].

  • Modulation of Lipophilicity: The addition of two methyl groups increases the lipophilicity (LogP) of the scaffold. This enhances passive membrane permeability and oral bioavailability without pushing the overall molecular weight beyond Lipinski's Rule of Five[6].

MetabolicPathway Sub1 Unsubstituted Morpholine Enzyme CYP450 Enzyme (Hepatic Metabolism) Sub1->Enzyme Sub2 2,2-Dimethylmorpholine Sub2->Enzyme Met1 Alpha-Oxidation (Ring Opening / High Clearance) Enzyme->Met1 C2 Protons Available Met2 Metabolically Stable (Prolonged Half-life) Enzyme->Met2 C2 Blocked by Gem-Dimethyl

CYP450 metabolic pathway comparison showing steric blocking by gem-dimethyl groups.

Comparative Performance Data

To objectively evaluate the utility of Tert-butyl 2,2-dimethylmorpholine-4-carboxylate, we must compare it against its structural analogs: Boc-morpholine and Boc-3,3-dimethylmorpholine. The table below summarizes the relative physicochemical and metabolic properties translated to the final deprotected drug scaffolds.

Property / MetricBoc-MorpholineBoc-2,2-DimethylmorpholineBoc-3,3-Dimethylmorpholine
CYP450 α -Oxidation Liability High (C2, C3, C5, C6 exposed)Low (C2 blocked)Moderate (C3 blocked, C2 exposed)
Relative Lipophilicity ( Δ LogP) Baseline (0.0)+0.6 to +0.8+0.6 to +0.8
Steric Hindrance at Nitrogen LowModerateHigh (Directly adjacent to N)
Nucleophilicity (Post-Deprotection) HighHighLow (Sterically hindered)
Primary Application General solubility enhancementKinase inhibitors (TAK1, GAK)[6][7]Highly specific conformational locks

Data Synthesis Note: While 3,3-dimethylmorpholine offers metabolic stability at the C3 position, the proximity of the gem-dimethyl groups to the nitrogen severely depresses its nucleophilicity, making subsequent SN​Ar or cross-coupling reactions synthetically challenging. 2,2-dimethylmorpholine provides the optimal balance of metabolic stability and synthetic tractability.

Synthetic Utility & Workflows

Tert-butyl 2,2-dimethylmorpholine-4-carboxylate is primarily utilized via a two-step sequence: acidic cleavage of the Boc protecting group, followed by the coupling of the resulting secondary amine to an electrophilic core (e.g., an aryl halide)[3][6].

SyntheticWorkflow Step1 Boc-2,2-Dimethylmorpholine (CAS: 1467262-20-9) Step2 Acidic Deprotection (TFA / DCM) Step1->Step2 Step3 Free Amine Intermediate (2,2-Dimethylmorpholine) Step2->Step3 Step4 SNAr / Cross-Coupling (Aryl Halide + Base) Step3->Step4 Step5 Targeted Kinase Inhibitor (e.g., TAK1 / GAK) Step4->Step5

Step-by-step synthetic workflow from Boc-protected building block to targeted inhibitor.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls and explaining the causality behind critical experimental steps.

Protocol A: Boc-Deprotection and Nucleophilic Aromatic Substitution ( SN​Ar )

This protocol details the integration of the 2,2-dimethylmorpholine moiety into a heteroaryl scaffold (e.g., synthesizing a TAK1 inhibitor precursor)[6].

  • Deprotection: Dissolve Tert-butyl 2,2-dimethylmorpholine-4-carboxylate (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Acid Cleavage: Add Trifluoroacetic acid (TFA) (10.0 equiv) dropwise at 0°C. Causality: TFA provides the necessary protons to catalyze the elimination of isobutylene and carbon dioxide, cleanly revealing the secondary amine.

  • Concentration: Stir at room temperature for 2 hours. Monitor by TLC (Ninhydrin stain) until the starting material is consumed. Concentrate the mixture under reduced pressure.

  • Azeotropic Removal: Co-evaporate the residue with toluene ( 3×10 mL). Causality: Residual TFA will neutralize the base in the subsequent coupling step, drastically reducing yields. Toluene forms an azeotrope with TFA, ensuring complete removal.

  • Coupling ( SN​Ar ): Dissolve the resulting 2,2-dimethylmorpholine TFA salt in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to liberate the free base.

  • Reaction: Add the desired aryl halide (e.g., 6-bromoimidazo[1,2-b]pyridazine) (0.9 equiv) and heat the mixture to 100°C for 16 hours[6].

  • Purification: Quench with water, extract with Ethyl Acetate, and purify via silica gel chromatography to isolate the final functionalized scaffold.

Protocol B: In Vitro Liver Microsomal Stability Assay

To empirically validate the metabolic advantage of the 2,2-dimethyl substitution, this assay measures the intrinsic clearance ( CLint​ ) of the synthesized compound.

  • Preparation: Prepare a 1 μ M solution of the 2,2-dimethylmorpholine-containing drug candidate in 0.1 M potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Control Validation: In parallel wells, run Verapamil (high clearance, validates CYP450 activity) and Warfarin (low clearance, validates assay stability). Causality: Without these controls, a lack of degradation could be falsely attributed to compound stability rather than inactive microsomes.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: NADPH is the obligate electron donor for CYP450-mediated oxidation; its absence prevents metabolism.

  • Sampling & Quenching: Extract 50 μ L aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench into 150 μ L of ice-cold acetonitrile containing an analytical internal standard.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance.

References

  • Wouters, R., et al. "Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity." National Institutes of Health (PMC),[Link]

  • National Institutes of Health. "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma." National Institutes of Health (PMC),[Link]

  • National Institutes of Health. "A preparative small-molecule mimic of liver CYP450 enzymes in the aliphatic C–H oxidation of carbocyclic N-heterocycles." National Institutes of Health (PMC),[Link]

  • Royal Society of Chemistry. "Drug-induced Phospholipidosis." RSC Books, [Link]

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Validation

A Comparative Benchmarking Guide for Novel Morpholine Derivatives in Modern Drug Discovery

This guide provides a comprehensive framework for benchmarking new morpholine derivatives against established therapeutic agents. We will explore the rationale behind experimental design, present detailed protocols, and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for benchmarking new morpholine derivatives against established therapeutic agents. We will explore the rationale behind experimental design, present detailed protocols, and interpret comparative data to guide critical decision-making in the drug development pipeline. For the purpose of this guide, we introduce a hypothetical series of novel compounds, the "Morpho-X" series, designed as selective phosphodiesterase 4 (PDE4) inhibitors for treating inflammatory diseases. These will be benchmarked against Apremilast , a well-established, morpholine-containing PDE4 inhibitor.[1][2]

The Rationale: Why Morpholine and Why Benchmark?

The morpholine heterocycle is a "privileged scaffold" in medicinal chemistry, prized for its advantageous physicochemical and metabolic properties.[3] Its presence in numerous approved drugs, such as the antidepressant Reboxetine and the anti-inflammatory Apremilast, is a testament to its utility.[4][5][6] The morpholine ring often confers a favorable balance of hydrophilicity and lipophilicity, which can enhance aqueous solubility, improve metabolic stability, and facilitate blood-brain barrier permeability where needed.[7][8]

Benchmarking is a critical process in drug development that compares a new drug candidate's performance against existing treatments or historical data.[9] This comparative approach is essential for several reasons:

  • Establishes a Value Proposition: It helps determine if a new drug is superior, equivalent, or inferior to the current standard of care.[10][11]

  • Informs Decision-Making: Objective data allows for more informed go/no-go decisions, optimizing the allocation of resources.[9]

  • Risk Mitigation: Early identification of potential liabilities (e.g., poor potency, off-target effects) can prevent costly late-stage failures.[12][13]

In this guide, our hypothetical Morpho-X series aims to improve upon the efficacy and safety profile of Apremilast. The following sections will detail the experimental strategy to validate this hypothesis.

The Target and Mechanism of Action: PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP).[2] By inhibiting PDE4, intracellular cAMP levels rise, which in turn down-regulates the production of pro-inflammatory cytokines like TNF-α, IL-23, and IL-17, and up-regulates anti-inflammatory cytokines like IL-10.[2][14] This mechanism is the basis for Apremilast's therapeutic effect in psoriasis and psoriatic arthritis.[6]

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Degrades CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Pro_Inflammatory Pro-inflammatory Cytokine Synthesis (TNF-α, IL-23) Anti_Inflammatory Anti-inflammatory Cytokine Synthesis (IL-10) Gene_Transcription->Pro_Inflammatory Gene_Transcription->Anti_Inflammatory Apremilast_MorphoX Apremilast / Morpho-X Apremilast_MorphoX->PDE4 Inhibits

Caption: Simplified PDE4 signaling pathway and point of inhibition.

Comparative In Vitro Profiling: A Step-by-Step Guide

The initial benchmarking phase relies on a cascade of in vitro assays to compare the fundamental pharmacological properties of the Morpho-X series and Apremilast.[15][16]

Experimental_Workflow start Compound Synthesis (Morpho-X Series & Apremilast) primary_assay Primary Assay: PDE4B Enzyme Inhibition (IC50) start->primary_assay secondary_assay Secondary Assay: Cell-Based Potency (EC50) (LPS-stimulated PBMCs) primary_assay->secondary_assay Potent compounds (IC50 < 100 nM) selectivity_assay Selectivity Profiling (vs. other PDE families) secondary_assay->selectivity_assay adme_assay In Vitro ADME (Microsomal Stability, Caco-2) secondary_assay->adme_assay data_analysis Data Analysis & Hit Selection selectivity_assay->data_analysis tox_assay In Vitro Toxicology (HepG2 Cytotoxicity) adme_assay->tox_assay tox_assay->data_analysis

Caption: In vitro screening cascade for novel PDE4 inhibitors.

Experiment 1: In Vitro PDE4B Enzyme Inhibition Assay

Causality: This is the primary screen to determine the direct inhibitory potency of the compounds on the target enzyme. We use a commercially available PDE4B enzyme kit for consistency and reproducibility.

Protocol:

  • Compound Preparation: Serially dilute test compounds (Morpho-X series, Apremilast) in DMSO to create a 10-point concentration curve (e.g., 10 µM to 0.5 nM).

  • Assay Plate Setup: In a 384-well plate, add 2 µL of the diluted compound solution. Include "no compound" (vehicle control) and "no enzyme" (background) wells.

  • Enzyme Addition: Add 10 µL of recombinant human PDE4B enzyme solution to all wells except the background controls. Incubate for 10 minutes at room temperature.

  • Substrate Addition: Add 10 µL of a fluorescently labeled cAMP substrate.

  • Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

  • Detection: Add 10 µL of a stop solution containing a binding agent that sequesters the phosphorylated product. Read the fluorescence polarization on a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to vehicle controls. Plot the concentration-response curve and determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited) using a four-parameter logistic fit.

Experiment 2: Cell-Based TNF-α Inhibition Assay

Causality: This secondary assay validates that the enzymatic inhibition translates to a functional effect in a relevant cellular context. We use human peripheral blood mononuclear cells (PBMCs) as they are a primary source of inflammatory cytokines.

Protocol:

  • Cell Culture: Isolate PBMCs from healthy donor blood and plate them in a 96-well plate.

  • Compound Treatment: Pre-incubate the cells with a 10-point concentration curve of the test compounds for 1 hour.

  • Inflammatory Stimulus: Stimulate the cells with Lipopolysaccharide (LPS) (100 ng/mL) to induce TNF-α production.

  • Incubation: Incubate for 18 hours at 37°C, 5% CO2.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a standard ELISA kit.

  • Data Analysis: Calculate the percent inhibition of TNF-α production compared to the LPS-stimulated vehicle control. Determine the EC50 value from the resulting dose-response curve.

Experiment 3: Preliminary Pharmacokinetic (ADME) Profiling

Causality: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting its in vivo behavior.[] A liver microsomal stability assay provides an early read on metabolic clearance.[18]

Protocol (Liver Microsomal Stability):

  • System Preparation: Prepare a reaction mixture containing pooled human liver microsomes and a NADPH-regenerating system in a phosphate buffer.

  • Compound Incubation: Add the test compound (at a final concentration of 1 µM) to the mixture and incubate at 37°C.

  • Time-Point Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[19]

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the intrinsic clearance and predict the in vitro half-life (t½).

Experiment 4: In Vitro Cytotoxicity Assay

Causality: This assay assesses the general toxicity of a compound, providing an initial therapeutic window. We use HepG2 cells, a human liver carcinoma cell line, as the liver is a primary site of drug metabolism and potential toxicity.[20]

Protocol:

  • Cell Plating: Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with a 10-point concentration curve of the test compounds for 48 hours.

  • Viability Assessment: Add a resazurin-based reagent (e.g., alamarBlue) to the wells and incubate for 2-4 hours. Viable cells reduce resazurin to the fluorescent resorufin.

  • Measurement: Read the fluorescence on a plate reader.

  • Data Analysis: Calculate the percent viability relative to vehicle-treated cells. Determine the CC50 value (the concentration at which 50% of cells are non-viable).

Data Summary & Interpretation

The data gathered from these experiments allow for a direct, quantitative comparison.

Table 1: Comparative Potency and Selectivity

Compound PDE4B IC50 (nM) TNF-α EC50 (nM) Selectivity (PDE4 vs. Other PDEs)
Apremilast 74 110 >100x
Morpho-X1 5 12 >500x
Morpho-X2 80 125 >120x
Morpho-X3 25 40 >300x

(Hypothetical Data)

Interpretation: Morpho-X1 demonstrates significantly higher potency in both enzymatic and cell-based assays compared to Apremilast. Its superior selectivity suggests a lower risk of off-target effects related to the inhibition of other phosphodiesterase families.

Table 2: Comparative In Vitro ADME & Safety Profile

Compound Human Liver Microsome t½ (min) Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) HepG2 Cytotoxicity CC50 (µM) Therapeutic Index (CC50 / EC50)
Apremilast 45 5.2 >50 >450
Morpho-X1 >90 8.1 >50 >4100
Morpho-X2 50 4.8 >50 >400
Morpho-X3 75 6.5 25 ~625

(Hypothetical Data)

Interpretation: Morpho-X1 shows markedly improved metabolic stability (longer half-life) and better predicted intestinal permeability (higher Papp value) than Apremilast. Crucially, it maintains a low cytotoxicity profile, resulting in a significantly wider therapeutic index. Morpho-X3, while potent, shows a potential cytotoxicity liability.

Decision-Making Framework

Based on this comparative data, a clear path forward emerges.

Decision_Tree start Benchmarking Data (Tables 1 & 2) decision1 Is Potency (EC50) > 10x Apremilast? start->decision1 decision2 Is Therapeutic Index > 1000? decision1->decision2 Yes (Morpho-X1) terminate Terminate Compound decision1->terminate No (Morpho-X2) decision3 Is Microsomal Stability > 60 min? decision2->decision3 Yes (Morpho-X1) optimization Further SAR Optimization decision2->optimization No (Morpho-X3) progression Advance to In Vivo Efficacy Studies decision3->progression Yes (Morpho-X1) decision3->optimization No

Caption: Hit-to-lead decision tree based on comparative data.

References

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